molecular formula C8H12ClNO B146068 4-Ethoxyaniline hydrochloride CAS No. 637-56-9

4-Ethoxyaniline hydrochloride

Cat. No.: B146068
CAS No.: 637-56-9
M. Wt: 173.64 g/mol
InChI Key: JVWYCUBGJVOEIZ-UHFFFAOYSA-N
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Description

4-Ethoxyaniline hydrochloride (CAS 637-56-9), also known as p-phenetidinium chloride, is an aromatic amine salt with the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol . It is the hydrochloride salt form of 4-ethoxyaniline (p-phenetidine) . This compound serves as a vital precursor and building block in scientific research and industrial applications. In pharmaceutical research, it is a crucial intermediate in synthetic pathways, notably for the production of chemotherapeutic agents like N-(4-ethoxyphenyl)-retinamide (4-EPR), where the free base is typically liberated in situ using a base such as triethylamine (TEA) . In the chemical industry, its reactivity is exploited in the synthesis of azo dyes, where it undergoes coupling reactions with diazonium salts to form stable colorants . The compound can be synthesized by reducing 4-ethoxynitrobenzene, followed by treatment with hydrochloric acid to form the crystalline salt . Structural analyses, including single-crystal X-ray diffraction, reveal that the 4-ethoxyanilinium cations form planar structures stabilized by N–H···Cl hydrogen bonds and C–H···π interactions . As a chemical of professional interest, it requires careful handling. This product is intended For Research Use Only and is not approved for human or veterinary use .

Properties

IUPAC Name

4-ethoxyaniline;hydrochloride
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InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWYCUBGJVOEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060923
Record name p-Ethoxyaniline hydrochloride
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Molecular Weight

173.64 g/mol
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CAS No.

637-56-9
Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
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Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
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Record name p-Ethoxyaniline hydrochloride
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Record name p-phenetidinium chloride
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Record name 4-Ethoxyaniline hydrochloride
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Foundational & Exploratory

The Synthesis of 4-Ethoxyaniline: A Technical Guide to its History, Discovery, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyaniline, also known as p-phenetidine, is a significant chemical intermediate with a rich history intertwined with the burgeoning dye and pharmaceutical industries of the late 19th century. Its utility as a precursor to a range of compounds, from analgesics like phenacetin to various azo dyes, has driven the development of diverse synthetic routes. This in-depth technical guide provides a comprehensive overview of the history and discovery of 4-ethoxyaniline synthesis, detailing the core methodologies for its preparation. It includes structured tables of quantitative data for easy comparison of synthetic routes, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction: A Historical Perspective

The journey of 4-ethoxyaniline (p-phenetidine) begins in the mid-19th century, a period of revolutionary advancements in organic chemistry, largely propelled by the burgeoning synthetic dye industry. The discovery of aniline from coal tar and subsequent investigations into its derivatives unlocked a vibrant palette of new colors. The first synthesis of 4-ethoxyaniline is rooted in this era of exploration of aniline derivatives.[1]

The development of the Béchamp reduction in 1854 by Antoine Béchamp, which utilized iron and acid to reduce aromatic nitro compounds to anilines, was a pivotal moment.[2][3] This method provided a practical and scalable means to produce aniline and its derivatives, paving the way for the synthesis of compounds like 4-ethoxyaniline. The primary historical impetus for the synthesis of 4-ethoxyaniline was its role as a key intermediate in the production of phenacetin, an early analgesic and antipyretic, and in the manufacturing of various azo dyes.

Core Synthetic Methodologies

Several synthetic routes to 4-ethoxyaniline have been developed, each with its own set of advantages and disadvantages concerning yield, cost, and environmental impact. The most prominent methods are detailed below.

Reduction of p-Nitrophenetole

This is one of the most traditional and straightforward methods for the laboratory synthesis of 4-ethoxyaniline. It is a classic example of the Béchamp reduction.

p_nitrophenetole p-Nitrophenetole reagents Fe / HCl (aq) ethoxyaniline 4-Ethoxyaniline p_nitrophenetole->ethoxyaniline Reduction iron_oxide Iron Oxide (Fe2O3/Fe3O4) ethoxyaniline->iron_oxide +

Caption: Béchamp reduction of p-nitrophenetole.

A detailed experimental protocol for the Béchamp reduction of p-nitrophenetole is as follows:

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer.

  • Reaction Mixture: To the flask, add p-nitrophenetole (1.0 eq), water, and a catalytic amount of concentrated hydrochloric acid.

  • Addition of Reducing Agent: Heat the mixture to approximately 60-70°C and add iron filings (approx. 2.5-3.0 eq) portion-wise over a period of 1-2 hours to control the exothermic reaction.

  • Reaction Completion: After the addition of iron is complete, heat the reaction mixture at reflux for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture and make it basic with the addition of a sodium carbonate or sodium hydroxide solution to precipitate iron salts.

  • Isolation: The 4-ethoxyaniline can be isolated by steam distillation or by extraction with an organic solvent (e.g., diethyl ether or toluene) followed by distillation of the solvent.

  • Purification: The crude product is purified by vacuum distillation.

Industrial Synthesis from p-Chloronitrobenzene

On an industrial scale, a common route for the synthesis of 4-ethoxyaniline starts from p-chloronitrobenzene. This multi-step process involves a nucleophilic aromatic substitution followed by a reduction.

start p-Chloronitrobenzene ethoxylation Ethoxylation start->ethoxylation intermediate p-Nitrophenetole ethoxylation->intermediate Sodium Ethoxide in Ethanol reduction Reduction intermediate->reduction product 4-Ethoxyaniline reduction->product Catalytic Hydrogenation (e.g., Ni or Pd/C, H2)

Caption: Industrial synthesis from p-chloronitrobenzene.

Step 1: Ethoxylation of p-Chloronitrobenzene

  • Reaction Setup: A pressure reactor equipped with a stirrer and heating system is charged with p-chloronitrobenzene (1.0 eq) and ethanol.

  • Reagent Addition: A solution of sodium hydroxide or sodium ethoxide in ethanol is added to the reactor.

  • Reaction Conditions: The mixture is heated to a temperature in the range of 150-180°C under pressure for several hours.

  • Work-up: After cooling, the excess ethanol is distilled off. The residue is washed with water to remove inorganic salts. The resulting crude p-nitrophenetole is then used in the next step.

Step 2: Reduction of p-Nitrophenetole

  • Catalytic Hydrogenation: The crude p-nitrophenetole is dissolved in a suitable solvent (e.g., ethanol or methanol) and charged into a hydrogenation reactor. A catalyst, typically Raney nickel or palladium on carbon, is added.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is carried out at elevated temperature and pressure until the uptake of hydrogen ceases.

  • Isolation: The catalyst is filtered off, and the solvent is removed by distillation. The resulting crude 4-ethoxyaniline is then purified by vacuum distillation.

Synthesis from p-Aminophenol (Williamson Ether Synthesis)

Another viable synthetic route is the ethylation of p-aminophenol. This method is an application of the Williamson ether synthesis.

p_aminophenol p-Aminophenol base Base (e.g., NaOH, K2CO3) phenoxide Sodium p-aminophenoxide p_aminophenol->phenoxide + ethylating_agent Ethylating Agent (e.g., Diethyl sulfate, Ethyl bromide) ethoxyaniline 4-Ethoxyaniline phenoxide->ethoxyaniline +

Caption: Williamson ether synthesis of 4-ethoxyaniline.

  • Formation of the Phenoxide: p-Aminophenol (1.0 eq) is dissolved in a suitable solvent, such as water or ethanol. An aqueous solution of a base, like sodium hydroxide or potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Ethylation: An ethylating agent, such as diethyl sulfate or ethyl bromide (slight excess), is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Isolation: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated.

  • Purification: The crude 4-ethoxyaniline is purified by vacuum distillation.

Quantitative Data and Comparison of Synthesis Methods

The choice of a particular synthetic route often depends on a balance of factors including yield, cost of reagents, reaction conditions, and waste generation. The following table summarizes the quantitative data for the described methods.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Reduction of p-Nitrophenetole p-NitrophenetoleFe, HCl80-90>98Low-cost reagents, simple procedure.Generates significant iron sludge waste.
Industrial Synthesis p-ChloronitrobenzeneNaOEt, H₂/Catalyst70-85 (overall)>99Scalable, continuous process possible.Harsh reaction conditions (high T & P), requires specialized equipment.
Williamson Ether Synthesis p-AminophenolBase, Ethylating Agent75-85>98Milder conditions, good for smaller scale.Ethylating agents can be toxic and expensive.
Regenerative Process (Patent) p-PhenetidinePhenol, NaNO₂, H₂SO₄, Ethylating agent, H₂/Catalyst>97HighVery high yield, recycles starting material.Multi-step, complex process.

Spectroscopic Data of 4-Ethoxyaniline

Characterization of the final product is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data for 4-ethoxyaniline.

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.75 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.95 (q, 2H, -O-CH₂-), 3.50 (s, 2H, -NH₂), 1.38 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.0, 141.2, 116.0, 115.5, 64.2, 15.1
FTIR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2980-2850 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1510 (Ar C=C stretch), ~1240 (Ar-O stretch)
Mass Spectrometry (EI) m/z: 137 (M⁺), 108, 80

Conclusion

The synthesis of 4-ethoxyaniline has evolved from early laboratory-scale reductions to sophisticated, high-yield industrial processes. The choice of synthetic route is dictated by the desired scale of production, economic considerations, and environmental regulations. The classical Béchamp reduction of p-nitrophenetole remains a valuable method for smaller-scale preparations due to its simplicity and low-cost reagents. For large-scale industrial production, the multi-step synthesis from p-chloronitrobenzene is often favored. The Williamson ether synthesis from p-aminophenol offers a milder alternative. Understanding the history, detailed methodologies, and comparative aspects of these synthetic pathways is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

basic chemical properties of 4-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 4-Ethoxyaniline Hydrochloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of key intermediates is paramount. This compound (CAS No. 637-56-9), also known as p-phenetidinium chloride, serves as a significant building block in the synthesis of various pharmaceutical compounds and dyes.[1][2][3] This guide provides an in-depth overview of its fundamental chemical and physical properties, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound is the salt form of 4-ethoxyaniline (p-phenetidine), which is created by reacting the parent aniline with hydrochloric acid. This conversion from a liquid, air- and light-sensitive free base into a more stable, crystalline solid is crucial for its handling, storage, and application in further synthetic steps.[3][4][5] The hydrochloride salt is generally a white to light reddish, crystalline powder.[3]

A summary of its key quantitative properties is presented below, with comparative data for its free base form, 4-ethoxyaniline.

PropertyThis compound4-Ethoxyaniline (Free Base)
CAS Number 637-56-9[1][2][3]156-43-4[6][7][8]
Molecular Formula C₈H₁₂ClNO[1][2][3]C₈H₁₁NO[6][7][9]
Molecular Weight 173.64 g/mol [1][2][3]137.18 g/mol [6][8][9]
Appearance White to light reddish powder/crystal[3]Colorless to dark red liquid[6][10]
Melting Point 234.5 - 235.0 °C[3]2 - 5 °C[8][11]
Boiling Point Decomposes250 °C[7][8][11]
Solubility Soluble in water[3]Practically insoluble in water; Soluble in ethanol, ether[4][10]
Density Not available1.065 g/mL at 25 °C[8][11]

Spectral Data

Spectral analysis is critical for the structural elucidation and purity confirmation of this compound. While comprehensive spectral data for the hydrochloride salt is less commonly published than for the free base, key analytical data points are available.

Spectrum TypeThis compound4-Ethoxyaniline (Free Base)
IR Spectrum Data available from NIST WebBook[1][2]Data available from NIST WebBook[12][13]
¹H NMR Data not readily available in searchesData available in spectral databases[6][14]
¹³C NMR Data not readily available in searchesData available in spectral databases[6][15]
Mass Spec (EI) Not applicable (non-volatile salt)Data available from NIST WebBook[12]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound

This protocol describes a standard acid-base reaction to form the hydrochloride salt from its free base, 4-ethoxyaniline.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or other suitable solvent

  • Reaction flask with magnetic stirring

  • Ice bath

Procedure:

  • Dissolve a measured quantity of 4-ethoxyaniline in a minimal amount of ethanol in the reaction flask.

  • Cool the flask in an ice bath to manage any exothermic reaction.

  • While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the solution. A 1:1 molar ratio is targeted.

  • Continue stirring in the ice bath for 20-30 minutes after the addition is complete to ensure full salt formation, which is often indicated by the precipitation of a solid.[16]

  • The resulting precipitate, this compound, is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to yield the final crystalline solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of 4-ethoxyaniline, which can be adapted for its hydrochloride salt.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm) or equivalent C18 column.[17]

  • Mobile Phase: A mixture of Acetonitrile (40%) and an aqueous buffer (60%) such as 0.2% Sulfuric Acid or a phosphate buffer.[17][18]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV at 200 nm or 239 nm.[17][18]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable diluent (e.g., 0.01 M HCl) to create a stock solution of known concentration.[19] Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the same diluent to a concentration similar to the primary standard.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Processing: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard to confirm identity. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the laboratory preparation and subsequent purification of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Ethoxyaniline (Free Base) dissolve Dissolve in Ethanol start->dissolve react React with HCl (Stirring, Ice Bath) dissolve->react precipitate Precipitation of Salt react->precipitate filter_solid Vacuum Filtration precipitate->filter_solid Transfer Slurry wash Wash with Cold Solvent filter_solid->wash dry Dry Under Vacuum wash->dry end_product Final Product: 4-Ethoxyaniline HCl dry->end_product hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Prepare Sample Solution (Known Concentration) hplc_inject Inject into HPLC System sample_prep->hplc_inject standard_prep Prepare Standard Solution (Known Concentration) standard_prep->hplc_inject run_method Run Isocratic Method hplc_inject->run_method detect UV Detection run_method->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

References

Spectroscopic Characterization of 4-Ethoxyaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethoxyaniline hydrochloride. Due to the limited availability of published experimental spectra for the hydrochloride salt, this document presents data for the free base, 4-ethoxyaniline, and provides a scientific basis for the expected spectral changes upon protonation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Molecular Structure and Properties

This compound is the salt form of the aromatic amine 4-ethoxyaniline. The protonation of the amino group significantly influences its physical and chemical properties, which in turn are reflected in its spectroscopic signatures.

Chemical Structure:

Molecular Formula: C₈H₁₂ClNO[1]

Molecular Weight: 173.64 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 (aromatic)7.0 - 7.3Doublet~8-9
H-3, H-5 (aromatic)6.8 - 7.0Doublet~8-9
-NH₃⁺7.5 - 8.5Broad Singlet-
-OCH₂-4.0 - 4.2Quartet~7
-CH₃1.3 - 1.5Triplet~7

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-NH₃⁺)135 - 140
C-4 (C-O)155 - 160
C-2, C-6120 - 125
C-3, C-5115 - 120
-OCH₂-63 - 65
-CH₃14 - 16
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most notable features will be those associated with the anilinium ion (-NH₃⁺) and the ethoxy group. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound, though a digitized version is not provided.[1][2]

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₃⁺N-H Stretching2800 - 3200 (broad)
-NH₃⁺N-H Bending (asymmetric)1600 - 1630
-NH₃⁺N-H Bending (symmetric)1500 - 1550
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-O-C (ether)Asymmetric Stretching1220 - 1260
C-O-C (ether)Symmetric Stretching1020 - 1075
Aliphatic C-HStretching2850 - 2980
Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the molecular ion of the free base, 4-ethoxyaniline. This is because the hydrochloride salt will readily dissociate in the solution phase prior to ionization. The NIST WebBook provides the electron ionization mass spectrum for the free base, Benzenamine, 4-ethoxy-.

Table 4: Expected Mass Spectrometry Data for this compound (as free base)

m/z Relative Intensity (%) Assignment
137100[M]⁺ (Molecular ion of 4-ethoxyaniline)
109~70[M - C₂H₄]⁺
81~20[M - C₂H₄ - CO]⁺
65~10[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Instrumentation:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the salt and the presence of exchangeable protons.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer with a DTGS or MCT detector

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Instrumentation:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte. It is recommended to operate in positive ion mode.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing:

    • Identify the molecular ion peak and any significant fragment ions.

    • Compare the observed mass with the calculated exact mass of the expected ions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Shim, Tune d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Reference g->h i Peak Picking & Integration h->i j j i->j Final Spectra

Caption: NMR Spectroscopy Experimental Workflow.

Experimental_Workflow_IR cluster_prep Sample Preparation (KBr) cluster_acq Spectrum Acquisition cluster_proc Data Processing a Weigh Sample & KBr b Grind Mixture a->b c Press into Pellet b->c d Place Pellet in Spectrometer c->d e Acquire Background d->e f Acquire Sample Spectrum e->f g Background Subtraction f->g h Identify Absorption Bands g->h i i h->i Final Spectrum

Caption: IR Spectroscopy Experimental Workflow.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare Stock Solution b Dilute to Working Concentration a->b d Infuse Sample b->d c Calibrate Mass Spectrometer c->d e Acquire Mass Spectrum d->e f Identify Molecular & Fragment Ions e->f g Compare with Calculated Mass f->g h h g->h Final Mass Spectrum

Caption: Mass Spectrometry Experimental Workflow.

References

4-Ethoxyaniline as a Metabolite of Phenacetin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, a once widely used analgesic and antipyretic, has been withdrawn from the market in many countries due to its association with severe adverse effects, including nephrotoxicity and an increased risk of urothelial carcinoma.[1][2] While the primary metabolic pathway of phenacetin is O-deethylation to its active metabolite, paracetamol (acetaminophen), a minor but significant pathway involves deacetylation to form 4-ethoxyaniline (also known as p-phenetidine).[3][4] This metabolite is implicated in the toxicity profile of the parent drug.[3][5][6] This technical guide provides a comprehensive overview of the formation of 4-ethoxyaniline from phenacetin, its subsequent metabolism, associated toxicities, and the experimental protocols used to study these processes.

Metabolic Formation of 4-Ethoxyaniline from Phenacetin

The formation of 4-ethoxyaniline from phenacetin occurs through a hydrolysis reaction that removes the acetyl group from the amide linkage.

Key Enzyme: Arylacetamide Deacetylase (AADAC)

The principal enzyme responsible for the deacetylation of phenacetin to 4-ethoxyaniline in human liver microsomes is Arylacetamide Deacetylase (AADAC).[3][7] AADAC is a microsomal hydrolase that exhibits a preference for substrates with small acyl groups, such as the acetyl group in phenacetin.[7][8] Studies have shown that phenacetin is efficiently hydrolyzed by AADAC, whereas its major metabolite, acetaminophen, is a poor substrate for this enzyme.[3] This difference in substrate specificity is a key determinant in the metabolic fate and toxicity profile of phenacetin.[3]

The enzymatic reaction can be summarized as follows:

  • Substrate: Phenacetin (N-(4-ethoxyphenyl)acetamide)

  • Enzyme: Arylacetamide Deacetylase (AADAC)

  • Product: 4-Ethoxyaniline and Acetic Acid

Quantitative Data on Phenacetin Deacetylation

The deacetylation of phenacetin is a quantifiable metabolic pathway. The following tables summarize key kinetic parameters for this reaction.

ParameterValueEnzyme SourceReference
Intrinsic Clearance (CLint) 1.08 ± 0.02 µL/(min·mg)Human Liver Microsomes[3]
Michaelis Constant (Km) 1.82 ± 0.02 mMRecombinant Human AADAC[3]
Maximum Velocity (Vmax) 6.03 ± 0.14 nmol/(min·mg)Recombinant Human AADAC[3]

Table 1: Kinetic Parameters for Phenacetin Deacetylation by AADAC

The concept of "futile deacetylation" has also been described, where the acetyl group is removed and then reattached. In a study with acetyl-labeled phenacetin in humans, the mean percentage of futile deacetylation was measured as 31% ± 2% for the acetylated phenacetin metabolites.

Subsequent Metabolism and Toxicity of 4-Ethoxyaniline

Once formed, 4-ethoxyaniline can undergo further metabolic activation, leading to the formation of reactive intermediates that are implicated in phenacetin-induced toxicity.

Metabolic Activation of 4-Ethoxyaniline

4-Ethoxyaniline can be metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1, as well as peroxidases.[6] These enzymes can catalyze the N-hydroxylation of 4-ethoxyaniline to form N-hydroxy-4-ethoxyaniline, which can be further oxidized to nitroso and nitro derivatives.[9][10] These metabolites are highly reactive and can covalently bind to cellular macromolecules, leading to cellular damage.

Toxicity of 4-Ethoxyaniline

The toxicity of 4-ethoxyaniline is a significant contributor to the adverse effects observed with chronic phenacetin use.

  • Nephrotoxicity: 4-Ethoxyaniline is considered to be a major contributor to the renal papillary necrosis and interstitial nephritis associated with phenacetin abuse.[3][5] The metabolite is thought to be a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which can disrupt prostaglandin synthesis and compromise renal blood flow and function.[3]

  • Methemoglobinemia: The metabolic activation of 4-ethoxyaniline can lead to the oxidation of hemoglobin to methemoglobin, a form that is unable to bind and transport oxygen.[6][11] This can result in cyanosis and impaired oxygen delivery to tissues.[12] Studies have shown that the hydrolysis of phenacetin by AADAC, followed by metabolism by CYP1A2 and CYP2E1, plays a predominant role in phenacetin-induced methemoglobinemia.[6][11]

  • Carcinogenicity: Chronic exposure to phenacetin is associated with an increased risk of urothelial carcinoma of the renal pelvis and bladder.[1][2] While the exact mechanism is not fully elucidated, the formation of reactive metabolites from 4-ethoxyaniline is thought to play a role in the initiation of carcinogenesis.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phenacetin to 4-Ethoxyaniline and its Toxic Metabolites

Phenacetin Phenacetin Ethoxyaniline 4-Ethoxyaniline (p-Phenetidine) Phenacetin->Ethoxyaniline AADAC (Deacetylation) Paracetamol Paracetamol (Acetaminophen) Phenacetin->Paracetamol CYP1A2 (O-deethylation) ReactiveMetabolites Reactive Metabolites (e.g., N-hydroxy-4-ethoxyaniline) Ethoxyaniline->ReactiveMetabolites CYP1A2, CYP2E1 Peroxidases Toxicity Toxicity (Nephrotoxicity, Methemoglobinemia) ReactiveMetabolites->Toxicity

Caption: Metabolic pathways of phenacetin.

Experimental Workflow for In Vitro Phenacetin Deacetylation Assay

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes/Enzyme, Phenacetin) Incubate Incubate at 37°C Reagents->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analysis LC-MS/MS or HPLC Analysis of 4-Ethoxyaniline Process->Analysis

Caption: In vitro phenacetin deacetylation workflow.

Experimental Protocols

Protocol 1: In Vitro Phenacetin Deacetylation Assay in Human Liver Microsomes

Objective: To determine the rate of 4-ethoxyaniline formation from phenacetin in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Phenacetin

  • 4-Ethoxyaniline standard

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., deuterated 4-ethoxyaniline)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of phenacetin in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine potassium phosphate buffer, HLMs (final concentration typically 0.1-1.0 mg/mL), and the phenacetin stock solution to the desired final substrate concentration.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (if studying CYP-mediated metabolism concurrently) or incubate directly to measure AADAC activity.

    • Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C with shaking. The incubation time should be within the linear range of product formation.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples by a validated HPLC or LC-MS/MS method for the quantification of 4-ethoxyaniline.

    • Prepare a standard curve of 4-ethoxyaniline with the internal standard to quantify the amount of metabolite formed.

  • Data Analysis:

    • Calculate the rate of 4-ethoxyaniline formation (e.g., in pmol/min/mg protein).

    • If determining enzyme kinetics, plot the reaction velocity against the phenacetin concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro Methemoglobin Formation Assay

Objective: To assess the potential of phenacetin and its metabolites to induce methemoglobin formation.

Materials:

  • Freshly isolated red blood cells (RBCs)

  • Phenacetin

  • 4-Ethoxyaniline

  • Human liver microsomes (HLMs) or recombinant CYP/AADAC enzymes

  • NADPH regenerating system

  • Phosphate-buffered saline (PBS)

  • Drabkin's reagent or a co-oximeter for methemoglobin measurement

Procedure:

  • Preparation of Red Blood Cells:

    • Wash isolated RBCs three times with PBS and resuspend to a desired hematocrit (e.g., 2%).

  • Incubation:

    • In a test tube, combine the RBC suspension, HLMs or recombinant enzymes, and the test compound (phenacetin or 4-ethoxyaniline).

    • Initiate the metabolic activation by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Measurement of Methemoglobin:

    • At the end of the incubation, lyse the RBCs with a hypotonic solution.

    • Measure the total hemoglobin and methemoglobin concentrations using a co-oximeter or by a spectrophotometric method using Drabkin's reagent.

  • Data Analysis:

    • Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.

    • Compare the results for phenacetin and 4-ethoxyaniline to assess the contribution of the metabolite to methemoglobin formation.

Conclusion

The deacetylation of phenacetin to 4-ethoxyaniline, primarily catalyzed by AADAC, represents a critical pathway in understanding the toxicity of this now-withdrawn analgesic. While a minor pathway compared to O-deethylation, the formation of 4-ethoxyaniline and its subsequent metabolic activation to reactive species are strongly implicated in the severe nephrotoxicity and methemoglobinemia associated with chronic phenacetin use. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of this metabolic pathway in drug-induced toxicity and to screen new chemical entities for similar liabilities. A thorough understanding of such metabolic activation pathways is essential for the development of safer pharmaceuticals.

References

Exploring the Reactivity of the Amine Group in 4-Ethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the primary amine group in 4-ethoxyaniline, also known as p-phenetidine. 4-Ethoxyaniline is a versatile chemical intermediate, primarily recognized for its role in the synthesis of dyes and pharmaceutical agents.[1][2] The presence of an electron-donating ethoxy group at the para position significantly influences the nucleophilicity and basicity of the amine, dictating its reaction pathways. This document details key reactions such as acylation, alkylation, diazotization, and oxidation. It includes structured data tables, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to 4-Ethoxyaniline

4-Ethoxyaniline (CAS No: 156-43-4) is a substituted aniline featuring an ethoxy group (-OCH₂CH₃) para to the amino group (-NH₂).[3] This substitution pattern is crucial as the ethoxy group, through its positive resonance effect (+R), donates electron density to the benzene ring, thereby activating it and increasing the electron density on the nitrogen atom of the amine group. This electronic enhancement makes the amine group more nucleophilic and basic compared to aniline, rendering it highly reactive towards a variety of electrophiles.[1] It serves as a key precursor in the manufacture of the analgesic phenacetin and various azo dyes.[1][2][4]

Physicochemical Properties

The physical and chemical properties of 4-ethoxyaniline are summarized in the table below. It is typically a colorless liquid that may darken to red or brown upon exposure to air and light, indicating its sensitivity to oxidation.[3][5]

PropertyValueReference
Molecular Formula C₈H₁₁NO[3]
Molar Mass 137.18 g/mol [3]
Appearance Colorless to dark red liquid[3]
Melting Point 2-5 °C[6]
Boiling Point 250-254 °C[2][6]
Density 1.065 g/mL at 25 °C[6]
Solubility Practically insoluble in water; soluble in ethanol, ether[5][7]
Refractive Index (n20/D) 1.559[6]
pKa (of conjugate acid) 5.25 (approx.)N/A

Electronic Effects and Reactivity

The reactivity of the amine group in 4-ethoxyaniline is fundamentally governed by the electronic properties of the ethoxy substituent.

G Logical Relationship: Electronic Effects on Amine Reactivity ethoxy Ethoxy Group (-OCH2CH3) ring Benzene Ring ethoxy->ring +R Effect (Electron Donating) amine Amine Group (-NH2) ring->amine Increased Electron Density on Nitrogen Atom reactivity Enhanced Reactivity amine->reactivity nucleophilicity Increased Nucleophilicity reactivity->nucleophilicity basicity Increased Basicity reactivity->basicity

Caption: Influence of the p-ethoxy group on amine reactivity.

The lone pair of electrons on the oxygen atom of the ethoxy group is delocalized into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. With the amine group at the para position, the nitrogen atom's lone pair becomes more available for donation, enhancing its character as both a base and a nucleophile.[8] This increased reactivity makes 4-ethoxyaniline a more potent nucleophile in substitution reactions compared to unsubstituted aniline.

Key Reactions of the Amine Group

The enhanced nucleophilicity of the amine group allows it to readily participate in a range of chemical transformations.[1]

Acylation

Acylation of the amine group is a cornerstone reaction of 4-ethoxyaniline, most notably in the synthesis of the analgesic drug phenacetin (N-(4-ethoxyphenyl)acetamide).[4] The reaction typically involves treating 4-ethoxyaniline with an acylating agent like acetic anhydride, often in the presence of an acid catalyst or a buffer to control pH.[4][9]

G Reaction Mechanism: Acylation of 4-Ethoxyaniline sub 4-Ethoxyaniline + Acetic Anhydride step1 Nucleophilic Attack inter Tetrahedral Intermediate step1->inter Amine N attacks carbonyl C step2 Proton Transfer inter->step2 inter2 Protonated Intermediate step2->inter2 step3 Elimination of Leaving Group inter2->step3 prod Phenacetin + Acetic Acid step3->prod Acetate leaves

Caption: Mechanism for the synthesis of Phenacetin.

Experimental Protocol: Synthesis of Phenacetin [4][9]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline with a suitable solvent (e.g., water or a buffered solution).

  • Reagent Addition: Slowly add acetic anhydride to the flask while stirring. An acid catalyst, such as a few drops of concentrated sulfuric acid, can be used to increase the reactivity of the anhydride.[4] A buffer of acetic acid and sodium acetate may be used to control the pH.[9]

  • Reaction: Heat the mixture under reflux for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product, phenacetin.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the phenacetin by recrystallization from an ethanol-water mixture to obtain the final, pure product.[9]

Alkylation

The amine group of 4-ethoxyaniline can be alkylated using alkyl halides to form secondary and tertiary amines.[1] The reaction proceeds via nucleophilic substitution (typically Sₙ2).[10] However, polyalkylation is a common issue, often leading to a mixture of products, including the quaternary ammonium salt.[10] Specific methodologies, such as reductive amination or using specific alkylating agents, can afford better control over the degree of alkylation.[11]

Experimental Protocol: General N-Alkylation [11][12]

  • Setup: Dissolve 4-ethoxyaniline in a suitable solvent (e.g., ethanol, hexane) in a reaction vessel.

  • Reagent Addition: Add the alkylating agent (e.g., ethyl bromide, 4-hydroxybutan-2-one) to the solution.[11][12] A base (e.g., potassium hydroxide, sodium bicarbonate) may be added to neutralize the hydrogen halide formed during the reaction.[11]

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). For some modern visible-light-induced methods, the reaction is performed at room temperature under LED irradiation.[12]

  • Workup: After cooling, neutralize the mixture and extract the product into an organic solvent like ether.

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., calcium chloride), and remove the solvent under reduced pressure. The final product can be purified by distillation or column chromatography.[11]

Diazotization and Azo Coupling

Aromatic primary amines like 4-ethoxyaniline undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[13][14] This reaction converts the amine group into a diazonium salt (-N₂⁺Cl⁻). These resulting diazonium salts are important intermediates, particularly in the synthesis of azo dyes, where they act as electrophiles and react with electron-rich coupling components (like phenols or other anilines) to form brightly colored azo compounds.[1][15][16]

Experimental Protocol: General Diazotization and Azo Coupling [13][16]

  • Diazotization: Dissolve 4-ethoxyaniline in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[13]

  • Coupling: In a separate beaker, dissolve the coupling agent (e.g., a phenol or another aromatic amine) in a suitable solvent (often a basic solution for phenols or an acidic solution for amines).

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring. The azo dye will typically precipitate out of the solution as a colored solid.

  • Isolation: Collect the dye by filtration, wash thoroughly with water, and dry.

Oxidation

The amine group in 4-ethoxyaniline is susceptible to oxidation. It reacts vigorously with powerful oxidizing agents.[3] Peroxidase-catalyzed oxidation can lead to the formation of several products, including quinone imine derivatives, which are reactive electrophiles.[6] These metabolites have been studied for their potential toxicity.

Applications in Drug Development

4-Ethoxyaniline is a significant molecule in the context of pharmacology and drug development.

  • Synthetic Intermediate: It is a well-established intermediate in the synthesis of pharmaceutical drugs like phenacetin, bucetin, and phenacaine.[2] Its derivatization through the reactions described above allows for the creation of a wide range of molecules with potential biological activity.[1]

  • Metabolite: 4-Ethoxyaniline is a known hydrolysis metabolite of phenacetin.[2][3] The study of its metabolic fate and toxicity is crucial for understanding the pharmacological and toxicological profile of the parent drug.[2] For instance, the high renal toxicity of phenacetin is believed to be associated with its metabolite, p-phenetidine.[2]

G Experimental Workflow: Synthesis and Purification of Phenacetin start Start: 4-Ethoxyaniline & Acetic Anhydride react Acylation Reaction (Heating under Reflux) start->react cool Cooling in Ice Bath react->cool Induces Crystallization filter Vacuum Filtration (Isolate Crude Product) cool->filter recrystal Recrystallization (Ethanol/Water) filter->recrystal Purification Step dry Drying recrystal->dry end End Product: Pure Phenacetin dry->end

References

Synthesis of Novel Compounds from 4-Ethoxyaniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diverse novel compounds originating from the versatile starting material, 4-ethoxyaniline hydrochloride. This document details the synthetic pathways for producing Schiff bases, azo dyes, and various heterocyclic compounds, including benzimidazoles, quinolin-4-ones, and quinazolines. Special emphasis is placed on the synthesis of 6-ethoxy-4-anilinoquinazolines, a class of compounds with significant potential in drug development as inhibitors of key signaling pathways. This guide offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to facilitate research and development in medicinal chemistry.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are valuable intermediates in organic synthesis and are known to exhibit a range of biological activities, including antimicrobial properties. The synthesis of Schiff bases from 4-ethoxyaniline is a straightforward condensation reaction with an appropriate aldehyde or ketone.

Synthesis of (E)-N-(pyridin-2-ylmethylene)-4-ethoxyaniline

A representative Schiff base can be synthesized from 4-ethoxyaniline and 2-pyridinecarboxaldehyde using different methodologies, offering a trade-off between reaction time and yield.

Experimental Protocols:

  • Method A: Reflux in Ethanol

    • Dissolve 4-ethoxyaniline (0.01 mol, 1.37 g) and 2-pyridinecarboxaldehyde (0.01 mol, 1.07 g) separately in 20 mL of ethanol.

    • Combine the solutions in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2 hours.

    • Monitor the reaction to completion using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the dark-brown crystals by filtration, wash with cold ethanol, and dry.[1][2]

  • Method B: Stirring at Ambient Temperature in Ethanol

    • Dissolve 4-ethoxyaniline (0.01 mol, 1.37 g) and 2-pyridinecarboxaldehyde (0.01 mol, 1.07 g) in separate 20 mL portions of ethanol.

    • Combine the solutions in a flask and stir at room temperature for 1 hour.[1][2]

    • Work-up the product as described in Method A.

  • Method C: Stirring at Ambient Temperature in Ethanol-Water

    • Prepare a 1:1 (v/v) mixture of ethanol and water.

    • Dissolve 4-ethoxyaniline (0.01 mol, 1.37 g) and 2-pyridinecarboxaldehyde (0.01 mol, 1.07 g) in this solvent mixture.

    • Stir at room temperature for 1 hour.[1][2]

    • Work-up the product as described in Method A.

Quantitative Data:

MethodSolventTemperatureTimeYield (%)Melting Point (°C)
AEthanolReflux2 hours83.5118-120
BEthanolAmbient1 hour73.0118-120
CEthanol-Water (1:1)Ambient1 hour43.6118-120

Characterization Data:

  • IR (cm⁻¹): 1625 (C=N)[1][2]

  • ¹H NMR (δ, ppm): 8.69 (s, 1H, -CH=N-)[1][2]

  • ¹³C NMR (δ, ppm): 158.48 (C=N)[1][2]

Synthesis Workflow for (E)-N-(pyridin-2-ylmethylene)-4-ethoxyaniline

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Ethoxyaniline 4-Ethoxyaniline Method_A Reflux in Ethanol, 2h 4-Ethoxyaniline->Method_A Method_B Stirring in Ethanol, 1h, RT 4-Ethoxyaniline->Method_B Method_C Stirring in EtOH/H2O, 1h, RT 4-Ethoxyaniline->Method_C 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Method_A 2-Pyridinecarboxaldehyde->Method_B 2-Pyridinecarboxaldehyde->Method_C Product (E)-N-(pyridin-2-ylmethylene)-4-ethoxyaniline Method_A->Product Yield: 83.5% Method_B->Product Yield: 73.0% Method_C->Product Yield: 43.6%

Caption: Synthetic routes to a Schiff base from 4-ethoxyaniline.

Synthesis of Azo Dyes

Azo dyes are a significant class of colored organic compounds synthesized via diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. 4-Ethoxyaniline serves as an excellent precursor for the synthesis of a variety of azo dyes.[3]

General Procedure for Azo Dye Synthesis

The synthesis is a two-step process:

  • Diazotization of this compound:

    • This compound is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C.

    • A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.[4]

  • Azo Coupling:

    • The cold diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., a phenol or an aniline derivative).

    • The pH of the reaction mixture is adjusted to facilitate the coupling reaction (alkaline for phenols, slightly acidic for anilines).

    • The resulting azo dye precipitates and can be collected by filtration.

Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol

  • Diazotization:

    • Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (0.011 mol, 0.76 g) in 5 mL of cold water.

    • Slowly add the sodium nitrite solution to the this compound solution, keeping the temperature below 5 °C. Stir for 15-20 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in 20 mL of 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate will form immediately.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Workflow for Azo Dye Synthesis

G 4-Ethoxyaniline HCl 4-Ethoxyaniline HCl Diazonium_Salt 4-Ethoxybenzenediazonium chloride 4-Ethoxyaniline HCl->Diazonium_Salt Diazotization (0-5 °C) NaNO2 NaNO2 / HCl NaNO2->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Synthesis of Heterocyclic Compounds

4-Ethoxyaniline is a valuable precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.

Synthesis of 5-Ethoxy-2-mercaptobenzimidazole

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. 5-Ethoxy-2-mercaptobenzimidazole can be synthesized from a derivative of 4-ethoxyaniline.

Experimental Protocol:

  • Synthesis of 4-Ethoxy-1,2-diaminobenzene: This intermediate can be prepared from 4-ethoxyaniline through nitration followed by reduction.

  • Cyclization to 5-Ethoxy-2-mercaptobenzimidazole:

    • Dissolve potassium hydroxide (0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

    • Add carbon disulfide (0.04 mol) and stir for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and slowly add 4-ethoxy-1,2-diaminobenzene (0.03 mol).

    • Reflux the reaction mixture for 4 hours.

    • After cooling, evaporate the solvent in vacuo.

    • Dilute the residue with dichloromethane and add water to precipitate the product.

    • Suspend the precipitate in dichloromethane and acidify to pH 4.

    • Filter the suspension to obtain the purple crystalline product.[5]

Quantitative Data:

ProductYield (%)
5-Ethoxy-2-mercaptobenzimidazole63

Further derivatization of 5-ethoxy-2-mercaptobenzimidazole has been shown to yield compounds with antibacterial activity.[3]

Synthesis of 6-Ethoxy-4-hydroxyquinoline

Quinolines and their derivatives are important structural motifs in many biologically active compounds. The Gould-Jacobs reaction provides a classic route to 4-hydroxyquinolines from anilines.[2][6]

Experimental Protocol (Gould-Jacobs Reaction):

  • Condensation:

    • Mix 4-ethoxyaniline (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture at 100-120 °C for 1-2 hours to form the intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylenemalonate.

  • Cyclization:

    • In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-250 °C.

    • Slowly add the intermediate from the condensation step to the hot solvent.

    • Maintain the temperature for 15-30 minutes to effect cyclization.

    • Cool the reaction mixture and add petroleum ether or hexane to precipitate the product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

    • Collect the product by filtration.

  • Hydrolysis and Decarboxylation:

    • Reflux the ethyl ester with an excess of aqueous sodium hydroxide solution until hydrolysis is complete.

    • Acidify the cooled solution with a mineral acid to precipitate the carboxylic acid.

    • Collect the carboxylic acid by filtration, wash with water, and dry.

    • Heat the carboxylic acid above its melting point until carbon dioxide evolution ceases to afford 6-ethoxy-4-hydroxyquinoline.

Gould-Jacobs Reaction Pathway

G 4-Ethoxyaniline 4-Ethoxyaniline Intermediate1 Anilinomethylenemalonate Intermediate 4-Ethoxyaniline->Intermediate1 Condensation DEM Diethyl ethoxymethylenemalonate DEM->Intermediate1 Intermediate2 Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization Final_Product 6-Ethoxy-4-hydroxyquinoline Intermediate2->Final_Product Hydrolysis & Decarboxylation

Caption: Gould-Jacobs synthesis of a 6-ethoxy-4-hydroxyquinoline.

Synthesis of 6-Ethoxy-4-anilinoquinazolines as EGFR/VEGFR-2 Inhibitors

4-Anilinoquinazolines are a well-established class of tyrosine kinase inhibitors, with several approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] The synthesis of a 6-ethoxy substituted derivative can be achieved from a 4-ethoxyaniline precursor through a multi-step sequence.

Synthetic Pathway Overview:

A plausible synthetic route involves the initial construction of a 6-ethoxy-4-chloroquinazoline intermediate, which can then be reacted with a desired aniline to yield the final 4-anilinoquinazoline product.

Experimental Protocol:

  • Synthesis of 6-Ethoxy-4-chloroquinazoline (Intermediate):

    • This intermediate can be synthesized from a derivative of 4-ethoxyaniline, such as 2-amino-5-ethoxybenzoic acid, through cyclization with formamide to give 6-ethoxyquinazolin-4(3H)-one, followed by chlorination with thionyl chloride or phosphorus oxychloride.

  • Synthesis of 6-Ethoxy-4-anilinoquinazoline:

    • Reflux the 6-ethoxy-4-chloroquinazoline intermediate (1 equivalent) with the desired aniline (1.1 equivalents) in a suitable solvent such as isopropanol or ethanol for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

    • Collect the solid product by filtration, wash with an appropriate solvent, and purify by recrystallization.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (%)
6-Ethoxy-4-chloroquinazolineAniline6-Ethoxy-N-phenylquinazolin-4-amine70-90 (typical)

Synthesis of 6-Ethoxy-4-anilinoquinazolines

G 4-Ethoxyaniline Derivative 4-Ethoxyaniline Derivative Quinazolinone 6-Ethoxyquinazolin-4(3H)-one 4-Ethoxyaniline Derivative->Quinazolinone Cyclization Chloroquinazoline 6-Ethoxy-4-chloroquinazoline Quinazolinone->Chloroquinazoline Chlorination Final_Product 6-Ethoxy-4-anilinoquinazoline Chloroquinazoline->Final_Product Nucleophilic Substitution Aniline Substituted Aniline Aniline->Final_Product

Caption: Synthetic route to 6-ethoxy-4-anilinoquinazolines.

Biological Activity and Signaling Pathways

Derivatives of 4-ethoxyaniline, particularly the 4-anilinoquinazolines, are of significant interest in drug development due to their ability to inhibit key signaling pathways involved in cancer progression.

EGFR and VEGFR-2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.[3][9] Aberrant activation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway:

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.[10][11]

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and inhibition.

VEGFR-2 Signaling Pathway:

Binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation. This activates downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][9][12]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ-PKC-MAPK Pathway Dimerization->PLCg PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

4-Anilinoquinazoline-based inhibitors function by competing with ATP for binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and blocking the downstream signaling events. The synthesis of derivatives with the 6-ethoxy substitution, originating from 4-ethoxyaniline, offers a promising avenue for the development of novel and potent dual EGFR/VEGFR-2 inhibitors for cancer therapy.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a wide array of novel organic compounds. This guide has provided detailed methodologies for the preparation of Schiff bases, azo dyes, and key heterocyclic systems including benzimidazoles, quinolin-4-ones, and quinazolines. The synthesis of 6-ethoxy-4-anilinoquinazolines, in particular, highlights the potential for developing targeted therapeutics that inhibit critical signaling pathways in cancer. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Methodological & Application

detailed experimental protocol for azo dye synthesis using 4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of the azo dye 1-(4-ethoxyphenylazo)-2-naphthol. The synthesis is a classic example of electrophilic aromatic substitution, achieved through a two-step process: the diazotization of a primary aromatic amine, 4-ethoxyaniline, followed by an azo coupling reaction with an activated aromatic compound, 2-naphthol (β-naphthol). This protocol is designed for researchers in organic chemistry, materials science, and drug development, offering a reliable method for producing a vibrant orange-red dye. All quantitative data is summarized in tables, and the experimental workflow is visualized using a process diagram.

Introduction

Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] The synthesis involves two fundamental reactions: diazotization and azo coupling.[3][4] In the first step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).[4][5] The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling components such as phenols or aromatic amines in the second step, known as the azo coupling reaction.[6]

4-Ethoxyaniline is a valuable amine precursor, and its coupling with 2-naphthol produces a brightly colored, stable azo dye. This protocol provides a step-by-step methodology for this synthesis, suitable for laboratory-scale preparation.

Experimental Protocol

2.1 Materials and Reagents

Quantitative details of the reagents required for the synthesis are provided in Table 1.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Ethoxyaniline137.181.37 g10.0
Concentrated HCl (~37%)36.463.5 mL~42
Sodium Nitrite (NaNO₂)69.000.72 g10.5
2-Naphthol (β-Naphthol)144.171.44 g10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Deionized Water18.02~100 mL-
Ethanol (for recrystallization)46.07As needed-

Table 1: List of reagents and their respective quantities for the synthesis.

2.2 Equipment

  • 100 mL and 250 mL Beakers

  • 10 mL and 50 mL Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass stirring rod

  • Thermometer (-10 to 110 °C)

  • Büchner funnel and flask

  • Vacuum filtration setup

  • Melting point apparatus

  • UV-Vis Spectrophotometer

2.3 Synthesis Procedure

Part A: Diazotization of 4-Ethoxyaniline

  • In a 100 mL beaker, combine 1.37 g (10.0 mmol) of 4-ethoxyaniline with 25 mL of deionized water.

  • Slowly add 3.5 mL of concentrated hydrochloric acid while stirring. The amine salt may precipitate.

  • Cool the mixture to 0–5 °C in an ice bath using a magnetic stirrer. It is crucial to maintain this temperature range as diazonium salts are unstable at higher temperatures.[5][6]

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold 4-ethoxyaniline hydrochloride suspension over 10 minutes. Keep the beaker in the ice bath and ensure the temperature does not exceed 5 °C.[2]

  • Stir the resulting solution for an additional 10 minutes in the ice bath. This clear, cold solution contains the 4-ethoxybenzenediazonium chloride and should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in 38 mL of water).

  • Cool this alkaline solution of 2-naphthol to approximately 5 °C in an ice bath with gentle stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous, vigorous stirring.[7]

  • A vibrant orange-red precipitate of the azo dye will form immediately.[8]

  • Continue stirring the reaction mixture in the ice bath for 20–30 minutes to ensure the completion of the coupling reaction.[1]

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and base.

  • Press the solid dry on the funnel and then allow it to air-dry completely.

  • For further purification, the crude product can be recrystallized from ethanol.[1] Dissolve the dye in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Weigh the final product, calculate the percentage yield, and determine its melting point.

2.4 Safety Precautions

  • Handle concentrated hydrochloric acid and sodium hydroxide with care in a fume hood, as they are corrosive.

  • 4-Ethoxyaniline and 2-naphthol are toxic and irritants. Avoid skin contact and inhalation.

  • Sodium nitrite is an oxidizer and is toxic if ingested.

  • Azo compounds should be handled with care as some are potential carcinogens.[9]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data and Expected Results

The synthesized product is 1-(4-ethoxyphenylazo)-2-naphthol. Expected characterization data are summarized in Table 2.

PropertyExpected Value
Chemical Formula C₁₈H₁₆N₂O₂
Molar Mass 292.34 g/mol
Appearance Orange-red crystalline solid
Melting Point ~130-134 °C
λ_max_ (in Ethanol) ~480-490 nm[1]
Theoretical Yield 2.92 g (based on 10.0 mmol)
FTIR Peaks (cm⁻¹) ~3400 (O-H stretch), ~1590 (N=N stretch), ~1240 (C-O-C stretch)

Table 2: Physicochemical properties of the target compound, 1-(4-ethoxyphenylazo)-2-naphthol.

Experimental Workflow Diagram

The overall experimental process is illustrated in the following workflow diagram.

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Dissolve 4-Ethoxyaniline in HCl A2 Cool to 0-5 °C in Ice Bath A1->A2 A4 Add NaNO₂ dropwise to Amine Solution A2->A4 A3 Prepare cold NaNO₂ Solution A3->A4 A5 Diazonium Salt Solution (Use Immediately) A4->A5 B3 Combine Diazonium Salt with Naphthol Solution A5->B3 B1 Dissolve 2-Naphthol in NaOH Solution B2 Cool to ~5 °C in Ice Bath B1->B2 B2->B3 B4 Stir for 30 min (Precipitate Forms) B3->B4 C1 Vacuum Filter Crude Product B4->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Collect, Dry & Weigh Final Product C3->C4

References

Application Notes and Protocols: 4-Ethoxyaniline Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethoxyaniline, also known as p-phenetidine, is a versatile aromatic amine widely utilized as a key starting material and intermediate in the synthesis of various organic compounds.[1][2] Its hydrochloride salt is often used to improve stability and solubility in aqueous media. The presence of a reactive primary amino group and an ethoxy substituent on the benzene ring allows for a range of chemical transformations, including acylation, diazotization, and cyclization reactions.[1] These reactions lead to the formation of diverse molecular scaffolds found in numerous biologically active molecules, making 4-ethoxyaniline hydrochloride a valuable building block for drug development professionals in the synthesis of pharmaceutical intermediates.[1][2][3] This document outlines detailed protocols for the synthesis of three distinct classes of pharmaceutical intermediates starting from this compound: acetanilides, azo compounds, and pyrazoles.

Application 1: Synthesis of Acetanilide-Type Analgesics (Phenacetin)

Phenacetin (4-ethoxyacetanilide) is a classic analgesic (pain reliever) and antipyretic (fever reducer) that was historically synthesized from 4-ethoxyaniline.[4][5] Although its use in medicine has been largely discontinued due to concerns about carcinogenicity and renal toxicity, its synthesis remains a model example of N-acetylation, a fundamental reaction in pharmaceutical chemistry.[5][6] The protocol involves the acylation of the amino group of 4-ethoxyaniline using acetic anhydride.[4][5]

Experimental Protocol: Acetylation of 4-Ethoxyaniline

This protocol details the synthesis of phenacetin from p-phenetidine (4-ethoxyaniline), which is first dissolved in dilute acid to form the hydrochloride salt in situ.[7][8]

1. Preparation of this compound Solution:

  • In a 125-mL Erlenmeyer flask, combine 1.38 g (1.3 mL, ~10 mmol) of 4-ethoxyaniline (p-phenetidine) with 25 mL of deionized water.[7]

  • Under a fume hood, cautiously add 1.0 mL of concentrated hydrochloric acid to completely dissolve the amine.[7][8]

  • Add 0.4 g of activated carbon to the solution and stir for 2-5 minutes to decolorize it.[7][8]

  • Remove the activated carbon via gravity filtration, collecting the clear filtrate in a clean 125-mL Erlenmeyer flask.[7]

2. Acetylation Reaction:

  • Gently warm the decolorized this compound solution to approximately 50 °C on a hot plate.[7]

  • In a separate flask, prepare a solution by dissolving 2.0 g of sodium acetate in 6 mL of water and warm it to 50 °C.[7]

  • To the warm amine solution, add 1.2 mL of acetic anhydride and swirl to mix.[7]

  • Immediately add the warm sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[8]

3. Crystallization and Isolation:

  • Allow the reaction mixture to stand for 10-15 minutes.[7]

  • Cool the flask in an ice-water bath to induce crystallization of the crude phenacetin. Swirl the mixture vigorously during cooling to promote the formation of fine crystals.[7][8]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[7][8]

  • Wash the crystals with a small portion of cold water to remove soluble impurities.[8]

4. Purification (Recrystallization):

  • Transfer the crude phenacetin to a 100-mL beaker.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[7]

  • Add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified phenacetin crystals by vacuum filtration.

Data Summary: Phenacetin Synthesis
Reagent/ParameterValue/ConditionPurpose
4-Ethoxyaniline1.38 g (1.3 mL)Starting Material
Concentrated HCl1.0 mLForms the soluble hydrochloride salt
Acetic Anhydride1.2 mLAcetylating Agent
Sodium Acetate2.0 gBuffer to neutralize HCl and facilitate reaction
Reaction Temperature50 °COptimal temperature for acetylation
Reaction Time15 minutesDuration for reaction completion
Purification MethodRecrystallization from ethanol/waterTo obtain pure product

Workflow for Phenacetin Synthesis

A Start: 4-Ethoxyaniline B Dissolution & Decolorization (HCl, H2O, Activated Carbon) A->B Step 1 C Acetylation Reaction (Acetic Anhydride, NaOAc, 50°C) B->C Step 2 D Crystallization (Ice Bath) C->D Step 3 E Isolation (Vacuum Filtration) D->E Step 4 F Purification (Recrystallization) E->F Step 5 G Final Product: Phenacetin F->G

Caption: Workflow diagram for the synthesis of phenacetin.

Application 2: Synthesis of Azo Dye Intermediates

Azo dyes, characterized by the -N=N- functional group, are significant not only in the textile industry but also in the pharmaceutical sector, where they serve as scaffolds for drugs with antibacterial, anticancer, and anti-inflammatory properties.[9] The synthesis is a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species like a phenol or another aniline.[10] this compound is an excellent starting material for the diazotization step.

Experimental Protocol: General Synthesis of a 4-Ethoxy-Azo Dye

This protocol describes a general method for preparing an azo dye from this compound and a generic coupling component (e.g., phenol).

1. Diazotization of this compound:

  • Dissolve 1.74 g (~10 mmol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of water in a 100-mL beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.70 g (~10 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold water.[11]

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change. Keep the resulting diazonium salt solution in the ice bath.

2. Coupling Reaction:

  • In a separate 250-mL beaker, dissolve 0.94 g (~10 mmol) of phenol (or another suitable coupling agent) in 10 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold alkaline phenol solution.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

3. Isolation and Purification:

  • Collect the azo dye precipitate by vacuum filtration.

  • Wash the solid with a generous amount of cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

Data Summary: Azo Dye Synthesis
Reagent/ParameterValue/ConditionPurpose
4-Ethoxyaniline HCl1.74 gAmine for Diazotization
Concentrated HCl5 mLAcidic medium for diazotization
Sodium Nitrite (NaNO₂)0.70 gDiazotizing Agent
Phenol0.94 gCoupling Component
Sodium Hydroxide10 mL (10% solution)To dissolve phenol and facilitate coupling
Reaction Temperature0-5 °CCritical for diazonium salt stability
Reaction Time30 minutesDuration for coupling reaction

Workflow for Azo Dye Synthesis

A Start: 4-Ethoxyaniline HCl B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 D Coupling Reaction (Mix B and C at 0-5°C) B->D Step 2a C Prepare Coupling Solution (e.g., Phenol in NaOH) C->D Step 2b E Isolation & Washing (Vacuum Filtration) D->E Step 3 F Final Product: Azo Dye E->F

Caption: General workflow for synthesizing an azo dye intermediate.

Application 3: Synthesis of Pyrazole-Based Intermediates

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12][13] A common synthetic route to 1-arylpyrazoles involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.[14][15] 4-Ethoxyaniline can be converted into the required 4-ethoxyphenylhydrazine intermediate, which is then used to construct the pyrazole ring.

Experimental Protocol: Synthesis of a 1-(4-ethoxyphenyl)pyrazole Intermediate

This protocol is a two-stage process: the conversion of 4-ethoxyaniline to its hydrazine derivative, followed by cyclocondensation.

Stage 1: Synthesis of 4-Ethoxyphenylhydrazine Hydrochloride

  • Diazotization: Following the diazotization procedure from Application 2, prepare the diazonium salt solution from 1.74 g of this compound.

  • Reduction: Prepare a solution of 5.6 g of tin(II) chloride dihydrate in 10 mL of concentrated HCl, cooling it in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • The resulting precipitate is 4-ethoxyphenylhydrazine hydrochloride. Collect the solid by vacuum filtration, wash with a small amount of cold dilute HCl, and dry.

Stage 2: Cyclocondensation to Form the Pyrazole Ring

  • In a round-bottom flask, suspend the dried 4-ethoxyphenylhydrazine hydrochloride (~10 mmol) in 30 mL of ethanol.

  • Add a β-ketoester, for example, ethyl acetoacetate (1.30 g, ~10 mmol).

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the crude pyrazole product.

  • Collect the solid by vacuum filtration and purify by recrystallization from ethanol.

Data Summary: Pyrazole Synthesis
Reagent/ParameterValue/ConditionPurpose
Stage 1
4-Ethoxyaniline HCl1.74 gStarting Material
Tin(II) Chloride (SnCl₂)5.6 gReducing agent for diazonium salt
Reaction Temperature0-10 °CTo control the reduction reaction
Stage 2
4-Ethoxyphenylhydrazine HClProduct from Stage 1Hydrazine component
Ethyl Acetoacetate1.30 g1,3-Dicarbonyl component
SolventEthanolReaction medium
ConditionRefluxTo drive the cyclocondensation

Logical Flow for Pyrazole Synthesis

A 4-Ethoxyaniline HCl B Diazotization & Reduction (NaNO₂/HCl, then SnCl₂) A->B Step 1 C Intermediate: 4-Ethoxyphenylhydrazine B->C D Cyclocondensation (with β-Ketoester in Ethanol) C->D Step 2 E Final Scaffold: 1-(4-ethoxyphenyl)pyrazole D->E

Caption: Logical pathway from 4-ethoxyaniline to a pyrazole scaffold.

References

Application Notes and Protocols for Coupling Reactions of 4-Ethoxyaniline Diazonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the coupling reactions of 4-ethoxyaniline diazonium salt, a versatile intermediate in the synthesis of azo dyes and other functional organic molecules. The protocols are intended for use by researchers in organic synthesis, materials science, and medicinal chemistry.

Application Notes

Introduction to Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction between a diazonium salt and an activated aromatic compound, such as a phenol or an aniline. This reaction is of paramount importance in the chemical industry for the synthesis of a wide array of azo dyes, which constitute the largest and most diverse group of synthetic colorants.[1][2] The resulting azo compounds are characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. The extended conjugation provided by this linkage is responsible for the vibrant colors of these compounds.[2]

4-Ethoxyaniline as a Diazo Component

4-Ethoxyaniline, also known as p-phenetidine, is a valuable primary aromatic amine used as a precursor for the synthesis of various organic compounds.[3] Its diazotization yields the 4-ethoxybenzenediazonium salt, a reactive electrophile that readily couples with electron-rich aromatic systems. The ethoxy group at the para position influences the electronic properties of the diazonium salt and, consequently, the color and properties of the resulting azo dyes. Azo dyes derived from 4-ethoxyaniline find applications in textiles, printing, and as indicators.[3] Furthermore, the structural motifs of these compounds are of interest in the development of pharmaceuticals and materials with specific optical properties.

Factors Influencing Azo Coupling Reactions

Several factors critically influence the outcome of azo coupling reactions:

  • Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive at higher temperatures.[1]

  • pH: The pH of the reaction medium is crucial for the coupling step. Coupling with phenols is generally carried out in weakly alkaline conditions (pH 8-10) to facilitate the formation of the more nucleophilic phenoxide ion. Conversely, coupling with anilines is performed in weakly acidic conditions (pH 4-6) to prevent the deactivation of the diazonium salt at higher pH and to avoid the self-coupling of the aniline at lower pH.

  • Nature of the Coupling Component: The electronic and steric properties of the coupling partner significantly affect the rate of reaction and the color of the resulting azo dye. Electron-donating groups on the coupling component enhance the reaction rate and can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax) of the dye.[4]

Quantitative Data

The following table summarizes the quantitative data for azo dyes synthesized from the coupling of 4-ethoxyaniline diazonium salt with various aromatic compounds.

Coupling ComponentProduct NameYield (%)λmax (nm)Color
Phenol4-(4-Ethoxyphenylazo)phenol85360Yellow
2-Naphthol1-(4-Ethoxyphenylazo)-2-naphthol92482Orange-Red
N,N-Dimethylaniline4-(4-Ethoxyphenylazo)-N,N-dimethylaniline88410Yellow-Orange
Salicylic Acid5-(4-Ethoxyphenylazo)salicylic acid80365Yellow
Resorcinol4-(4-Ethoxyphenylazo)resorcinol89385Orange

Note: Yields and λmax values are representative and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Diazotization of 4-Ethoxyaniline

This protocol describes the preparation of 4-ethoxybenzenediazonium chloride solution.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, add 5.0 g (0.036 mol) of 4-ethoxyaniline to a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Stir the mixture until the 4-ethoxyaniline dissolves completely. Some warming may be necessary.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 2.5 g (0.036 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-ethoxyaniline solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 10-15 minutes.

  • Test for the presence of excess nitrous acid by placing a drop of the solution on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting clear solution is the 4-ethoxybenzenediazonium chloride, which should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the synthesis of 1-(4-ethoxyphenylazo)-2-naphthol.

Materials:

  • Freshly prepared 4-ethoxybenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 5.2 g (0.036 mol) of 2-naphthol in 50 mL of 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring.

  • An orange-red precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with plenty of cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or in an oven at a low temperature (below 60 °C).

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 3: Azo Coupling with N,N-Dimethylaniline

This protocol describes the synthesis of 4-(4-ethoxyphenylazo)-N,N-dimethylaniline.

Materials:

  • Freshly prepared 4-ethoxybenzenediazonium chloride solution (from Protocol 1)

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 4.4 g (0.036 mol) of N,N-dimethylaniline in 10 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue to stir the mixture for 30 minutes in the ice bath.

  • Slowly add 10% sodium hydroxide solution to the reaction mixture until it is alkaline to litmus paper. A yellow-orange precipitate will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the product from ethanol to obtain pure 4-(4-ethoxyphenylazo)-N,N-dimethylaniline.

Visualizations

Diazotization_Reaction aniline 4-Ethoxyaniline diazonium 4-Ethoxybenzenediazonium Chloride aniline->diazonium hcl HCl hcl->diazonium nano2 NaNO₂ nano2->diazonium temp 0-5 °C temp->diazonium Azo_Coupling_Reaction diazonium 4-Ethoxybenzenediazonium Chloride azo_dye Azo Dye diazonium->azo_dye coupling_agent Coupling Agent (e.g., 2-Naphthol) coupling_agent->azo_dye conditions pH, Temp conditions->azo_dye Experimental_Workflow start Start diazotization Diazotization of 4-Ethoxyaniline start->diazotization prepare_coupling Prepare Coupling Component Solution start->prepare_coupling coupling Azo Coupling (Mix Solutions) diazotization->coupling prepare_coupling->coupling stir Stir at 0-5 °C coupling->stir filtration Vacuum Filtration stir->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying purification Recrystallization (Optional) drying->purification end End drying->end purification->end

References

Application Notes and Protocols: Synthesis of Phenacetin from 4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Phenacetin (N-(4-ethoxyphenyl)acetamide) via the N-acetylation of 4-ethoxyaniline. This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry, widely used in the pharmaceutical industry. The protocol outlines the reaction setup, purification by recrystallization, and methods for product characterization.

Introduction

Phenacetin is an organic compound historically used as an analgesic (pain-relieving) and antipyretic (fever-reducing) drug.[1][2] Its synthesis is a classic example of N-acetylation, a reaction that forms an amide functional group by reacting an amine with an acylating agent, in this case, acetic anhydride.[3][4][5] The amino group (-NH2) of 4-ethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[4][6] This reaction proceeds through a tetrahedral intermediate, followed by the elimination of acetate as a leaving group to form the stable amide product, phenacetin.[4][6]

This protocol is designed for researchers and professionals in organic synthesis and drug development, providing a reliable method for producing phenacetin with a high degree of purity.

Reaction and Mechanism

The overall reaction is the acetylation of the primary amine, 4-ethoxyaniline, using acetic anhydride to yield N-(4-ethoxyphenyl)acetamide (phenacetin) and acetic acid as a byproduct.[3]

Overall Reaction: C₂H₅O-C₆H₄-NH₂ + (CH₃CO)₂O → C₂H₅O-C₆H₄-NHCOCH₃ + CH₃COOH (4-Ethoxyaniline + Acetic Anhydride → Phenacetin + Acetic Acid)

The reaction is typically performed in an aqueous solution. An acid is used to dissolve the amine, and a buffer, such as sodium acetate, is added to control the pH, ensuring the amine is sufficiently deprotonated to act as a nucleophile.[6][7]

Experimental Protocol

3.1 Materials and Reagents

  • 4-Ethoxyaniline (p-phenetidine), C₈H₁₁NO

  • Acetic Anhydride, (CH₃CO)₂O

  • Concentrated Hydrochloric Acid (HCl), 12 M

  • Sodium Acetate, Anhydrous (CH₃COONa)

  • Activated Carbon (decolorizing charcoal)

  • Distilled Water

  • Ethanol (for recrystallization)

3.2 Equipment

  • 125 mL Erlenmeyer flask

  • 50 mL Erlenmeyer flask

  • Beakers

  • Graduated cylinders

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask (for suction filtration)

  • Melting point apparatus

  • FTIR Spectrometer (optional)

  • NMR Spectrometer (optional)

3.3 Synthesis Procedure [8]

  • Dissolution and Decolorization: In a 125 mL Erlenmeyer flask, combine 2.0 g of 4-ethoxyaniline with 50 mL of distilled water. Add 1.5 mL of concentrated hydrochloric acid to completely dissolve the amine. Add a spatula-tip of activated carbon to the solution.

  • Heating and Filtration: Gently warm the solution on a hot plate for 5-10 minutes, swirling occasionally. Filter the hot solution through a fluted filter paper into a clean 125 mL Erlenmeyer flask to remove the activated carbon.

  • Buffer Preparation: In a separate 50 mL flask, dissolve 3.0 g of anhydrous sodium acetate in 10 mL of distilled water.

  • Acetylation Reaction: Warm the filtered 4-ethoxyaniline hydrochloride solution to approximately 50°C. Add 2.2 mL of acetic anhydride to the warm solution and swirl to mix. Immediately add the prepared sodium acetate solution all at once and swirl the flask vigorously.

  • Crystallization: Cool the reaction mixture in an ice-water bath for 15-20 minutes, swirling periodically to promote crystallization. The crude phenacetin will precipitate as a white solid.

  • Isolation of Crude Product: Collect the crude phenacetin crystals by suction filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold distilled water to remove any soluble impurities. Allow the product to air dry on the filter paper for several minutes.

3.4 Purification by Recrystallization

  • Transfer the crude phenacetin to a 100 mL beaker.

  • Add a minimal amount of hot ethanol to dissolve the crystals completely. It is crucial to use the minimum volume necessary to ensure good recovery.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot filtered again.

  • Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified phenacetin crystals by suction filtration, wash with a small amount of cold water, and dry them completely.

Results and Data Presentation

After drying, weigh the final product to calculate the percentage yield. Characterize the product by measuring its melting point and, if available, acquiring its IR and NMR spectra.

Table 1: Quantitative Data for Phenacetin Synthesis

ParameterLiterature ValueExperimental Value
Molecular Formula C₁₀H₁₃NO₂[9]-
Molecular Weight 179.22 g/mol [9]-
Theoretical Yield Calculated based on limiting reagentCalculated
Actual Yield -Measured in grams
Percent Yield Typically >85%Calculated
Appearance White crystalline solid[1][9]Observed
Melting Point 134-136 °CMeasured range
Key IR Peaks (cm⁻¹) ~3300 (N-H stretch), ~1660 (Amide C=O stretch)[10]Measured
¹H NMR (CDCl₃) δ (ppm) ~8.1 (s, 1H, NH), ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (q, 2H, OCH₂), ~2.1 (s, 3H, COCH₃), ~1.4 (t, 3H, CH₃)[2]Measured

Visualizations

5.1 Experimental Workflow The following diagram illustrates the step-by-step workflow for the synthesis and purification of phenacetin.

G cluster_prep Preparation & Reaction cluster_purify Isolation & Purification Reactants 4-Ethoxyaniline + H₂O + HCl Decolorize Add Activated Carbon Warm Solution Reactants->Decolorize Filter1 Hot Filtration Decolorize->Filter1 React Add Acetic Anhydride + Sodium Acetate Solution Filter1->React Precipitate Cool in Ice Bath (Crude Phenacetin Precipitates) React->Precipitate Filter2 Suction Filtration (Isolate Crude Product) Precipitate->Filter2 Transfer Wash1 Wash with Cold H₂O Filter2->Wash1 Recrystallize Recrystallize from Ethanol/Water Wash1->Recrystallize Filter3 Suction Filtration (Isolate Pure Product) Recrystallize->Filter3 Dry Dry Crystals Filter3->Dry Product Pure Phenacetin Dry->Product

Caption: Workflow for the synthesis of phenacetin.

5.2 Reaction Mechanism: Nucleophilic Acyl Substitution The diagram below details the mechanism for the N-acetylation of 4-ethoxyaniline.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Deprotonation Amine 4-Ethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl C Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Intermediate_ref Protonated Protonated Amide Protonated_ref LeavingGroup Acetate Ion (Leaving Group) LeavingGroup_ref Intermediate_ref->Protonated C=O reforms Intermediate_ref->LeavingGroup C-O bond breaks FinalProduct Phenacetin (Final Product) Byproduct Acetic Acid Protonated_ref->FinalProduct N-H bond breaks LeavingGroup_ref->Byproduct Abstracts H+

Caption: Mechanism of nucleophilic acyl substitution.

References

Application Notes and Protocols for the HPLC Analysis of 4-Ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4-ethoxyaniline hydrochloride. It is intended to guide researchers in developing and implementing a robust analytical method for quantification and purity assessment, which is crucial in drug development and quality control.

Introduction

4-Ethoxyaniline, also known as p-phenetidine, is an important intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its hydrochloride salt is a common form used in these processes. Accurate and precise analytical methods are essential to ensure the quality and purity of this compound, as impurities can affect the safety and efficacy of the final product. HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][4] This document outlines a stability-indicating HPLC method, which is critical for monitoring the degradation of the analyte under various stress conditions.[5][6]

Analytical Method Principles

The primary analytical technique described is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can also be employed to achieve unique selectivity, especially for complex mixtures.[1][7]

Quantitative Data Summary

The following tables summarize typical parameters for HPLC methods used in the analysis of 4-ethoxyaniline. These values are compiled from various sources and represent common starting points for method development and validation.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1: Reverse-PhaseCondition 2: Mixed-Mode
HPLC Column Newcrom R1 (C18)Primesep 100
Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm
Mobile Phase A Water with 0.1% Phosphoric Acid0.2% Sulfuric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic Isocratic or GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 200 nm or 239 nm200 nm
Column Temperature Ambient or 30 °CAmbient
Injection Volume 10 µL10 µL

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of this compound based on a reverse-phase method.

1. Preparation of Solutions

  • Mobile Phase Preparation (for Condition 1):

    • Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Filter the aqueous mobile phase through a 0.45 µm nylon filter.

    • The organic mobile phase is HPLC-grade acetonitrile.

    • Degas both mobile phase components using sonication or helium sparging before use.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve the standard in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with the diluent and mix well.

  • Working Standard Solution Preparation (e.g., 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of the active ingredient and transfer it to a 25 mL volumetric flask.

    • Follow steps 2-4 of the Standard Stock Solution Preparation.

    • Further dilute the sample solution as necessary to fall within the calibration curve range.

2. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min and the detection wavelength to 239 nm.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform six replicate injections of the working standard solution to check for system suitability.

  • Inject the sample solutions for analysis.

  • Construct a calibration curve by injecting a series of standard solutions of different concentrations.

3. Data Analysis

  • Integrate the peak areas of the 4-ethoxyaniline peak in the chromatograms.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

  • For purity analysis, identify and quantify any impurity peaks relative to the main peak.

Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Diagrams

Experimental Workflow

experimental_workflow prep Solution Preparation std_prep Standard Preparation prep->std_prep sample_prep Sample Preparation prep->sample_prep system_suitability System Suitability Testing std_prep->system_suitability analysis Sample Analysis sample_prep->analysis hplc_setup HPLC System Setup & Equilibration hplc_setup->system_suitability system_suitability->analysis If passes data_processing Data Processing & Calculation analysis->data_processing report Reporting data_processing->report method_development objective Define Analytical Objective (Assay, Purity, etc.) lit_search Literature & Prior Knowledge Search objective->lit_search initial_params Select Initial Conditions (Column, Mobile Phase) lit_search->initial_params optimization Parameter Optimization (Gradient, Flow Rate, Temp.) initial_params->optimization validation Method Validation (ICH Guidelines) optimization->validation Optimized Conditions final_method Finalized Analytical Method validation->final_method Validated

References

Application Note: High-Resolution Separation of Aniline Derivatives by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are foundational compounds in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals.[1] Due to their potential toxicity and prevalence as environmental contaminants, robust and sensitive analytical methods are essential for their separation and quantification.[1][2] This document provides detailed protocols for the separation of various aniline derivatives using gas chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS). Methodologies covering sample preparation, derivatization, and optimized GC conditions are presented to ensure high-resolution separation and accurate quantification in diverse matrices.

Introduction

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like aniline derivatives, offering exceptional resolution and sensitivity.[1][3] However, the inherent polarity and potential for thermal degradation of some anilines can pose analytical challenges, such as poor peak shape and column bleed.[2][3] To overcome these issues, derivatization is often employed to convert the analytes into less polar, more volatile forms, thereby improving their chromatographic behavior.[3][4] This note details both direct injection and derivatization-based approaches for comprehensive analysis.

Experimental Protocols

Protocol 1: Direct Analysis of Anilines in Organic Solvent by GC-FID

This protocol is suitable for the analysis of relatively non-polar aniline derivatives or for screening purposes where high sensitivity is not the primary requirement.

1. Scope and Application: This method applies to the separation of a mixture of aniline, toluidine isomers, and other derivatives soluble in a compatible organic solvent.

2. Reagents and Standards:

  • Solvents: Methanol, Toluene (Pesticide Quality or equivalent).

  • Standards: Aniline, o-toluidine, m-toluidine, p-toluidine, N-methyl aniline, N,N-dimethylaniline, and other target derivatives (≥98% purity).

  • Stock Solutions (1000 mg/L): Prepare by accurately weighing and dissolving pure standards in methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solutions in the appropriate solvent.

3. GC-FID System and Conditions:

  • Column: Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% diphenyl - 95% dimethylpolysiloxane column).

  • Carrier Gas: Helium, constant flow at 1.3 mL/min.

  • Injection: 1 µL, splitless (0.5 min hold).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 15 °C/min to 325 °C.

  • Detector: Flame Ionization Detector (FID) at 325 °C.

Protocol 2: Analysis of Anilines in Aqueous Matrix by GC-MS with Derivatization

This protocol enhances sensitivity and improves chromatography for polar anilines extracted from aqueous samples like groundwater or serum.[3][5]

1. Scope and Application: This method is designed for the trace-level determination of aniline compounds in complex aqueous matrices.

2. Reagents and Standards:

  • Solvents: Methylene chloride, Chloroform, Ethyl acetate (Pesticide Quality or equivalent).[1]

  • Reagents: Sodium hydroxide (1.0 M), Anhydrous sodium sulfate.[1]

  • Derivatizing Agent: 4-carbethoxyhexafluorobutyryl chloride (CEHFBC) or Acetic Anhydride.[1][4]

  • Internal Standard (IS): N-methylaniline.[5]

  • Standards: Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation and Derivatization:

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[1][6] For serum samples, use 1 mL and spike with the internal standard.[1][5]

  • Perform a liquid-liquid extraction by shaking the sample with 60 mL of methylene chloride (or chloroform) in a separatory funnel. Repeat the extraction twice more.[1]

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[1]

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of the derivatizing agent (e.g., CEHFBC) to the dried residue.[1][5]

  • Evaporate the excess reagent under nitrogen.[1][3]

  • Reconstitute the final residue in 50-100 µL of ethyl acetate for GC-MS analysis.[1][5]

4. GC-MS System and Conditions:

  • Column: 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector Temperature: 280 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.[8]

  • Detector: Mass Spectrometer (MS).

    • Ion Source Temperature: 230 °C.[7]

    • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis or Full Scan mode for qualitative identification.[1][7]

    • Transfer Line Temperature: 300 °C.[8]

Data Presentation

Quantitative data from various methods are summarized below for easy comparison.

Table 1: Method Detection and Linearity for Aniline Derivatives by GC-NPD (EPA Method 8131). [1]

Compound CAS No. Method Detection Limit (MDL) (µg/L) in Water Linearity Range (µg/L) in Water
Aniline 62-53-3 2.3 40 - 800
2-Chloroaniline 95-51-2 1.4 3 x MDL to 300 x MDL
3-Chloroaniline 108-42-9 1.8 3 x MDL to 300 x MDL
4-Chloroaniline 106-47-8 0.66 40 - 400
3,4-Dichloroaniline 95-76-1 1.1 3 x MDL to 300 x MDL
2-Nitroaniline 88-74-4 2.3 3 x MDL to 300 x MDL
3-Nitroaniline 99-09-2 1.2 3 x MDL to 300 x MDL

| 4-Nitroaniline | 100-01-6 | 1.4 | 3 x MDL to 300 x MDL |

Table 2: GC Method Performance for Aniline Analysis.

Parameter GC-FID GC-MS (with derivatization)
Detector Flame Ionization Detector Mass Spectrometer
Sample Matrix Ambient Air[1] Serum[1]
Limit of Detection (LOD) 2 µg/m³[1] 0.1 mg/L[5]
Linearity Range Not Specified 0.5 - 25.0 mg/L[5]

| Precision (%RSD) | Not Specified | Within-run: 3.8%, Between-run: 5.8%[5] |

Table 3: Example GC-FID Operating Conditions for Impurity Analysis in Aniline. [9]

Parameter Value
Column Agilent FactorFour VF-1701ms, 30 m x 0.25 mm, 1.0 µm film
Carrier Gas N₂, 123 kPa
Injector Temp. 250 °C (Split mode)
Detector Temp. 300 °C (FID)

| Oven Program | 120 °C (13 min) → 20 °C/min → 180 °C (8 min) |

Workflow and Visualization

The general workflow for the analysis of aniline derivatives from sample collection to final data analysis is depicted below.

GC_Aniline_Workflow General Workflow for GC Analysis of Aniline Derivatives cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, Serum, etc.) Extraction 2. Liquid-Liquid or Solid Phase Extraction Sample->Extraction Matrix Isolation Derivatization 3. Derivatization (Optional, e.g., Acylation) Extraction->Derivatization Increase Volatility Injection 4. GC Injection (Split/Splitless) Extraction->Injection Direct Injection (No Derivatization) Derivatization->Injection Inject Sample Separation 5. Chromatographic Separation (Capillary Column) Injection->Separation Vaporization Detection 6. Detection (FID / MS) Separation->Detection Elution DataAcq 7. Data Acquisition (Chromatogram) Detection->DataAcq Signal Output Quant 8. Quantification & Identification (Calibration Curve & Mass Spectra) DataAcq->Quant Integration & Comparison

GC workflow for aniline derivative analysis.

Conclusion

The gas chromatographic protocols detailed in this application note provide a robust framework for the sensitive and selective characterization of aniline and its derivatives in various matrices.[3] The choice between direct analysis and a method involving derivatization allows for flexibility depending on the specific analytes, matrix complexity, and required detection limits.[3] The provided quantitative data and workflow serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.

References

Application of 4-Ethoxyaniline in the Production of Naphthol AS-VL: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthol AS-VL, chemically known as N-(4-ethoxyaniline)-3-hydroxy-2-naphthamide, is a key intermediate in the synthesis of high-performance organic pigments and dyes. Its molecular structure, featuring a naphthol moiety coupled with an ethoxy-substituted aniline, imparts desirable characteristics such as excellent light and weather fastness to the final colorants. 4-Ethoxyaniline, a primary aromatic amine, serves as a crucial building block in the production of Naphthol AS-VL, partaking in a condensation reaction with 3-hydroxy-2-naphthoic acid. This document provides detailed application notes and experimental protocols for the synthesis of Naphthol AS-VL, intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the reactants and the final product is presented in the table below for easy reference during the experimental process.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Ethoxyaniline4-ethoxyaniline156-43-4C₈H₁₁NO137.182-5Colorless liquid, darkens on exposure to air and light
3-Hydroxy-2-naphthoic acid3-Hydroxy-2-naphthalenecarboxylic acid92-70-6C₁₁H₈O₃188.18218-222Light yellow crystalline powder
Naphthol AS-VLN-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide4711-68-6C₁₉H₁₇NO₃307.34217-219Light brown powder

Synthesis of Naphthol AS-VL: An Overview

The production of Naphthol AS-VL from 4-ethoxyaniline involves a condensation reaction with 3-hydroxy-2-naphthoic acid. The overall reaction is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 4-Ethoxyaniline P Naphthol AS-VL R1->P + R2 3-Hydroxy-2-naphthoic acid R2->P Cond Phosphorus Trichloride (PCl3) Chlorobenzene (Solvent) Heat Cond->P G cluster_0 Synthesis Workflow A 1. Salt Formation & Dehydration B 2. Condensation A->B Add PCl3 & 4-Ethoxyaniline C 3. Work-up B->C Quench, Neutralize, Precipitate D 4. Purification C->D Recrystallization E 5. Drying D->E Vacuum Oven F Pure Naphthol AS-VL E->F

Application Notes and Protocols for 4-Ethoxyaniline Hydrochloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-ethoxyaniline hydrochloride as a versatile intermediate in the development of agrochemicals. The document includes detailed experimental protocols for the synthesis of relevant compounds, quantitative data on their efficacy, and diagrams illustrating key chemical pathways and workflows.

Introduction to this compound in Agrochemical Synthesis

4-Ethoxyaniline, also known as p-phenetidine, is a valuable building block in organic synthesis, particularly in the agrochemical industry.[1] Its hydrochloride salt is often used as a stable, solid precursor which can be readily converted to the free aniline for subsequent reactions. The presence of both an amino group and an ethoxy group on the aromatic ring allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of various active ingredients with fungicidal, herbicidal, and insecticidal properties.[2] The ethoxy moiety can enhance the biological activity and modify the physicochemical properties of the final agrochemical product.

Applications in the Synthesis of Quinolone-based Agrochemicals

Quinolone derivatives are a significant class of compounds with diverse biological activities, including applications in agriculture as pesticides and veterinary drugs to control parasitic infections in livestock.[3][4] 4-Ethoxyaniline and its derivatives are crucial precursors for the synthesis of certain quinolone-based compounds.

2.1. Synthesis of Decoquinate: An Anticoccidial Agent

Decoquinate is a quinolone-based anticoccidial agent used as a feed additive to control coccidiosis in poultry and other livestock.[5] While primarily a veterinary medicine, its synthesis from a 4-ethoxyaniline-related precursor illustrates a key application of this chemical scaffold in developing compounds for animal health, which is closely linked to agriculture. The synthesis involves a multi-step process starting from aniline, a precursor to 4-ethoxyaniline, and proceeds through key intermediates like 3-ethoxy-4-hydroxyaniline.[6]

Experimental Protocols

Protocol 1: Synthesis of Decoquinate from an Aniline Precursor

This protocol is based on the synthetic route described in patent CN102816117A, which outlines the synthesis of Decoquinate starting from aniline.[6] this compound would be neutralized to 4-ethoxyaniline and then could be hydroxylated and further functionalized to enter a similar synthetic pathway.

Materials:

  • Aniline

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • o-Hydroxyphenetole

  • Methanol

  • Sodium Hydrosulfite

  • Ethoxymethylene diethyl malonate

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate

  • Bromodecane

  • Toluene

  • Bis(trichloromethyl)carbonate (BTC)

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a reaction vessel, combine 7.5 parts of aniline and 22 parts of water.

    • Cool the mixture to 0°C with stirring.

    • Slowly add 21 parts of 30-32% concentrated hydrochloric acid, maintaining the temperature at 0°C.

    • Add a solution of 5.9 parts of sodium nitrite in 22 parts of water dropwise.

    • Continue the reaction at 0°C for 1 hour to obtain the aniline diazonium salt solution. Keep the solution at a low temperature.[7]

  • Coupling Reaction:

    • Prepare a solution of o-hydroxyphenetole in methanol.

    • Dropwise add the aniline diazonium salt solution to the o-hydroxyphenetole solution to form the coupling product.[6]

  • Reduction to 3-Ethoxy-4-hydroxyaniline:

    • Reduce the coupling product using sodium hydrosulfite to yield 3-ethoxy-4-hydroxyaniline.[6]

  • Condensation Reaction:

    • In a four-hole flask equipped with a mechanical stirrer and water distillation apparatus, add 11.7g of 3-ethoxy-4-hydroxyaniline and 16.7g of ethoxymethylene diethyl malonate.

    • Heat the mixture to 130-135°C with stirring under a nitrogen atmosphere.

    • Collect the ethanol generated during the reaction via distillation. The reaction is complete when no more ethanol is distilled.

    • Cool the reaction mixture to 40°C to obtain the condensation product.[6]

  • Etherification:

    • To the condensation product, add 120-140ml of DMF and 15g of anhydrous potassium carbonate.

    • At 40°C, add 20g of bromodecane.

    • Heat the mixture to 90°C and maintain for 3 hours.

    • Monitor the reaction by PLC. Once complete, cool to approximately 25°C.

    • Filter the mixture and wash the filter cake with a small amount of DMF.

    • Recover the DMF from the filtrate by vacuum distillation at 90°C to obtain the etherified product.[6]

  • Cyclization to Decoquinate:

    • Dissolve 70 kg of the etherified product (diethyl 2-(3-ethoxy-4-n-decyloxyanilino)methylenemalonate) in 300 L of toluene in a reactor.

    • Add 150 mL of DMF and stir mechanically.

    • Heat to 110°C and slowly add a solution of 14 kg of BTC in toluene dropwise over 30 minutes.

    • Reflux the mixture for 3 hours.

    • Partially remove the toluene by vacuum distillation.

    • Pour the reaction solution into 2.5 L of ice water to precipitate a pale yellow solid.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain crude Decoquinate.[8] The yield for this step is reported to be 69.3%.[8]

  • Recrystallization:

    • Recrystallize the crude product to obtain pure Decoquinate.[6]

Data Presentation

Table 1: Physicochemical Properties of 4-Ethoxyaniline and Decoquinate

Property4-EthoxyanilineDecoquinate
CAS Number 156-43-418507-89-6
Molecular Formula C₈H₁₁NOC₂₄H₃₅NO₅
Molecular Weight 137.18 g/mol 417.54 g/mol
Appearance Colorless to dark red liquidPale yellow crystalline powder
Melting Point 3 °C-
Boiling Point 254 °C-
Solubility 20 g/L in water (20 °C)Insoluble in water

Data sourced from PubChem and other chemical databases.[1][9]

Table 2: Efficacy of Decoquinate against Coccidiosis in Broiler Chickens

Treatment GroupOocyst Shedding (oocysts/gram feces)Lesion Score (mean)Weight Gain (g)Feed Conversion Ratio
Unmedicated Control HighSevereReducedPoor
Decoquinate (30 ppm in feed) Significantly ReducedMinimalImprovedImproved
Decoquinate (40 ppm in feed) Significantly ReducedMinimalImprovedImproved
Salinomycin (Reference) ReducedModerateImprovedImproved

This table summarizes typical results from efficacy studies. Actual values can vary depending on experimental conditions.

Visualizations

Diagrams

Synthesis_of_Decoquinate_Intermediate cluster_start Starting Materials cluster_reactions Reaction Sequence cluster_product Key Intermediate Aniline Aniline Diazotization Diazotization (NaNO2, HCl) Aniline->Diazotization o_Hydroxyphenetole o-Hydroxyphenetole Coupling Coupling o_Hydroxyphenetole->Coupling Diazotization->Coupling Reduction Reduction (Sodium Hydrosulfite) Coupling->Reduction Intermediate 3-Ethoxy-4-hydroxyaniline Reduction->Intermediate

Caption: Synthesis pathway to the key intermediate for Decoquinate.

Decoquinate_Synthesis_Workflow Intermediate 3-Ethoxy-4-hydroxyaniline + Ethoxymethylene diethyl malonate Condensation Condensation (Heat, remove EtOH) Intermediate->Condensation Etherification Etherification (Bromodecane, K2CO3, DMF) Condensation->Etherification Cyclization Cyclization (BTC, Toluene) Etherification->Cyclization Purification Purification (Recrystallization) Cyclization->Purification Decoquinate Decoquinate Purification->Decoquinate

Caption: Final steps in the synthesis of Decoquinate.

Logical_Relationship Start This compound Neutralization Neutralization (Base) Start->Neutralization FreeBase 4-Ethoxyaniline (p-Phenetidine) Neutralization->FreeBase Derivatization Chemical Derivatization (e.g., Hydroxylation, Acylation) FreeBase->Derivatization Intermediate Key Agrochemical Intermediate Derivatization->Intermediate Synthesis Multi-step Synthesis Intermediate->Synthesis Agrochemical Active Agrochemical Ingredient (e.g., Fungicide, Herbicide) Synthesis->Agrochemical

Caption: Role of 4-ethoxyaniline HCl in agrochemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-ethoxyaniline hydrochloride from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used.

  • From p-aminophenol and an ethylating agent: Common impurities include unreacted p-aminophenol and potentially over-ethylated byproducts.

  • From reduction of p-nitrophenyl ether: Impurities may consist of unreacted starting material (p-nitrophenyl ether) and intermediates from incomplete reduction.[1]

  • General Impurities: Discoloration is often due to colored oxidation or polymerization byproducts, which can form upon exposure to air and light. Residual solvents and inorganic salts from the workup are also common.[2]

Q2: My crude this compound is highly colored. How can I decolorize it?

A2: Discoloration due to oxidation is a common issue with anilines.[2] To remove colored impurities, you can treat your sample with activated charcoal during the recrystallization process. Add a small amount of activated charcoal to the hot solution of your crude product before the hot filtration step.[2]

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" can occur for several reasons:

  • Inappropriate Solvent: The solvent may be too nonpolar for the hydrochloride salt. A more polar solvent or a mixed solvent system with a higher proportion of a polar component is recommended.[2]

  • Supersaturation: The solution may be cooling too quickly. Allow for a slower, more gradual cooling process.[2]

  • Impurities: The presence of significant impurities can inhibit crystallization. An initial acid-base extraction to remove these impurities before recrystallization is often effective.[2]

Q4: My final yield of purified this compound is very low. What are the possible reasons?

A4: Low recovery can be attributed to several factors:

  • Excess Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.

  • Incomplete Precipitation: In the acid-base extraction, ensure the pH is sufficiently basic (pH > 9) to precipitate the free amine completely before extraction.[2]

  • Loss During Transfers: Be meticulous during product transfers and wash steps to minimize mechanical losses.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent Color in Final Product Highly colored impurities not fully removed by a single recrystallization.Repeat the recrystallization, ensuring the use of activated charcoal during the process.[2]
Crystals Do Not Form Upon Cooling - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Perform an acid-base extraction to remove impurities before recrystallization.[2]
Product is Gummy or Oily - The compound is "oiling out".- Residual solvent.- Re-dissolve the oil in more hot solvent and allow for slower cooling.- Ensure the final product is thoroughly dried under vacuum.
Low Melting Point of Purified Product Presence of residual impurities or solvent.- Recrystallize the product again from a suitable solvent.- Ensure the product is completely dry.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction and Recrystallization

This protocol is a comprehensive method for purifying crude this compound, particularly when significant impurities are present.

Materials:

  • Crude this compound

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Büchner Funnel and Filter Flask

  • pH paper or pH meter

Procedure:

Part A: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in deionized water. Add 1 M NaOH solution dropwise while stirring until the solution is basic (pH > 9) and the free base (4-ethoxyaniline) precipitates as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free 4-ethoxyaniline into dichloromethane (3 x 50 mL for every 100 mL of aqueous solution). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Salt Formation: To the dry organic solution, add 1 M HCl dropwise with stirring until precipitation of this compound is complete.

Part B: Recrystallization

  • Dissolution: Transfer the precipitated this compound to an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (start with a 9:1 ratio) to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of 4-Ethoxyaniline and its Hydrochloride Salt

Property4-EthoxyanilineThis compound
Molecular Formula C₈H₁₁NOC₈H₁₂ClNO
Molecular Weight 137.18 g/mol 173.64 g/mol
Appearance Colorless to reddish-brown liquidSolid
Melting Point 2-5 °CNot specified
Boiling Point 250-255 °CNot applicable
Solubility in Water Practically insolubleSoluble
Solubility in Organic Solvents Soluble in ethanol, etherSparingly soluble in cold ethanol

Visualizations

Purification_Workflow crude Crude 4-Ethoxyaniline Hydrochloride dissolve Dissolve in Water & Basify (NaOH) crude->dissolve extract Extract with Organic Solvent dissolve->extract wash_dry Wash with Brine & Dry extract->wash_dry precipitate Precipitate with HCl wash_dry->precipitate recrystallize Recrystallize from Ethanol/Water precipitate->recrystallize isolate Isolate & Dry Pure Product recrystallize->isolate pure Pure 4-Ethoxyaniline Hydrochloride isolate->pure

Caption: Purification workflow for this compound.

Troubleshooting_Guide start Problem during Purification oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? start->low_yield colored_product Product Discolored? start->colored_product oiling_out->low_yield solution1 Use more polar solvent Slow down cooling Perform acid-base extraction oiling_out->solution1 Yes low_yield->colored_product solution2 Use minimal solvent Check pH during extraction Careful transfers low_yield->solution2 Yes solution3 Use activated charcoal during recrystallization colored_product->solution3 Yes

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Diazotization of 4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diazotization of 4-ethoxyaniline (p-phenetidine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the diazotization of 4-ethoxyaniline?

A1: The primary side reactions are the thermal decomposition of the diazonium salt to form 4-ethoxyphenol and the azo coupling of the diazonium salt with unreacted 4-ethoxyaniline to form an azo dye impurity. Both reactions can significantly reduce the yield of the desired diazonium salt.

Q2: Why is temperature control so critical in this reaction?

A2: The 4-ethoxybenzenediazonium salt is thermally unstable. At temperatures above the recommended 0-5 °C, it rapidly decomposes to 4-ethoxyphenol with the evolution of nitrogen gas.[1] This decomposition is a major source of yield loss and introduces a phenolic impurity that can be difficult to separate from the desired product.

Q3: How does the acidity of the reaction medium affect the outcome?

A3: High acidity is crucial for two main reasons. Firstly, it is necessary for the in situ generation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite. Secondly, a sufficient excess of acid ensures that the starting material, 4-ethoxyaniline, is fully protonated to its ammonium salt. This prevents the free amine from reacting with the newly formed diazonium salt, a common side reaction that leads to the formation of colored azo compounds.[1]

Q4: My reaction mixture is turning a dark color. What does this indicate?

A4: A dark coloration, often brown or reddish, typically signals the formation of side products. This can be due to the decomposition of the diazonium salt, leading to phenolic impurities which can subsequently undergo oxidative coupling to form colored polymeric materials. It can also indicate the formation of azo dyes from the coupling of the diazonium salt with unreacted 4-ethoxyaniline, which is more likely to occur at insufficiently low pH.

Q5: How can I confirm the formation of the diazonium salt?

A5: A simple qualitative test involves taking a small aliquot of the reaction mixture and adding it to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically a vibrant orange or red precipitate) indicates the presence of the diazonium salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Elevated Reaction Temperature: The diazonium salt is decomposing. 2. Insufficient Acidity: Azo coupling with the starting amine is occurring. 3. Slow Addition of Sodium Nitrite: Allows for localized warming and decomposition. 4. Impure Reactants: Side reactions with impurities in the 4-ethoxyaniline or sodium nitrite.1. Maintain a strict temperature of 0-5 °C using an ice-salt bath. 2. Use a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl). 3. Add the sodium nitrite solution dropwise and at a rate that maintains the low temperature. 4. Use high-purity, freshly opened, or properly stored reagents.
Formation of a Precipitate During Reaction 1. Incomplete Dissolution of 4-Ethoxyaniline Hydrochloride: The starting material is not fully in solution. 2. Precipitation of the Diazonium Salt: This can occur, especially with certain counter-ions.1. Ensure the 4-ethoxyaniline is completely dissolved in the acid before cooling and adding sodium nitrite. Gentle warming may be necessary before cooling. 2. This is not necessarily a problem. Ensure vigorous stirring to maintain a homogenous suspension for the subsequent reaction.
Evolution of Gas (Bubbles) 1. Decomposition of the Diazonium Salt: Nitrogen gas is being released due to elevated temperatures.1. Immediately check and lower the reaction temperature. Ensure the ice bath is sufficient.
Inconsistent Results 1. Fluctuations in Temperature Control. 2. Variability in Reagent Quality. 3. Inconsistent Addition Rate of Sodium Nitrite. 1. Use a reliable and well-maintained cooling system. 2. Standardize the source and purity of your starting materials. 3. Use a syringe pump or a dropping funnel with precise control for the addition of the nitrite solution.

Experimental Protocols

Standard Protocol for the Diazotization of 4-Ethoxyaniline

This protocol is designed to generate an aqueous solution of 4-ethoxybenzenediazonium chloride for immediate use in subsequent reactions (e.g., Sandmeyer, azo coupling).

Materials:

  • 4-Ethoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Salt Solution:

    • In the three-necked flask, combine 1.0 equivalent of 4-ethoxyaniline with 3.0 equivalents of concentrated hydrochloric acid and a sufficient amount of water to ensure stirrability.

    • Stir the mixture until the 4-ethoxyaniline has completely dissolved to form its hydrochloride salt. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred amine salt solution.

    • Maintain the reaction temperature between 0-5 °C throughout the addition. The rate of addition should be controlled to prevent any significant temperature increase.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Usage:

    • The resulting pale yellow solution of 4-ethoxybenzenediazonium chloride should be used immediately in the next synthetic step. Do not attempt to isolate the diazonium salt unless you have experience with handling potentially explosive compounds.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Diazotization_Pathway 4-Ethoxyaniline 4-Ethoxyaniline 4-Ethoxyanilinium_chloride 4-Ethoxyanilinium chloride 4-Ethoxyaniline->4-Ethoxyanilinium_chloride + HCl Azo_Byproduct Azo Dye Impurity 4-Ethoxyaniline->Azo_Byproduct HCl HCl Nitrous_acid Nitrous Acid (in situ) HCl->Nitrous_acid NaNO2 NaNO2 NaNO2->Nitrous_acid Diazonium_Salt 4-Ethoxybenzenediazonium chloride 4-Ethoxyanilinium_chloride->Diazonium_Salt + Nitrous Acid (0-5 °C) Desired_Product Desired Product (from subsequent reaction) Diazonium_Salt->Desired_Product Coupling/Substitution Phenol_Byproduct 4-Ethoxyphenol Diazonium_Salt->Phenol_Byproduct Decomposition (Temp > 5 °C) Diazonium_Salt->Azo_Byproduct Azo Coupling (Insufficient Acid)

Caption: Reaction pathway for the diazotization of 4-ethoxyaniline and its major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temperature Maintained at 0-5 °C? Start->Check_Temp Check_Acidity Was Sufficient Excess Acid Used? Check_Temp->Check_Acidity Yes High_Temp_Issue High Temperature Likely Cause: - Phenol Formation Check_Temp->High_Temp_Issue No Check_Reagents Are Reagents Pure and Fresh? Check_Acidity->Check_Reagents Yes Low_Acidity_Issue Low Acidity Likely Cause: - Azo Coupling Check_Acidity->Low_Acidity_Issue No Check_Reagents->Start Yes, Re-evaluate Procedure Reagent_Issue Impure Reagents Likely Cause: - Unpredictable Side Reactions Check_Reagents->Reagent_Issue No Solution1 Improve Cooling: - Use Ice-Salt Bath - Slow Nitrite Addition High_Temp_Issue->Solution1 Solution2 Increase Acid Concentration: - Use 2.5-3 eq. HCl Low_Acidity_Issue->Solution2 Solution3 Use High-Purity Reagents Reagent_Issue->Solution3

References

how to improve the yield of azo coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azo Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction yields and troubleshooting common experimental challenges. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to enhance the success of your azo coupling experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during azo coupling reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Azo Product

Possible Cause Troubleshooting Step
Decomposition of Diazonium Salt Ensure the diazotization and coupling reactions are maintained at a low temperature, typically 0-5 °C, using an ice-salt bath. Use the diazonium salt immediately after its preparation as it is unstable.[1][2]
Incorrect pH of the Coupling Reaction The pH of the reaction medium is crucial. For coupling with phenols, a mildly alkaline pH (around 9-10) is generally optimal to form the more reactive phenoxide ion. For coupling with anilines, a slightly acidic pH (around 4-5) is preferred to prevent side reactions at the amino group.[1][2]
Low Reactivity of the Coupling Component The coupling component should be an electron-rich aromatic compound. The presence of strong electron-donating groups (-OH, -NH2, -OR) on the aromatic ring increases its reactivity.[3]
Inefficient Mixing Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the diazonium salt solution, to prevent localized high concentrations that can lead to side reactions.
Impure Reactants Use highly purified starting materials (aromatic amine and coupling component) to avoid side reactions that can consume reactants and complicate purification.[3]
Excess Nitrous Acid While a slight excess of nitrous acid is needed for complete diazotization, a large excess can lead to unwanted side reactions. After diazotization, a small amount of urea can be added to quench any excess nitrous acid.[1]

Issue 2: Incorrect Color or Impure Product

Possible Cause Troubleshooting Step
pH Fluctuations Use a buffer system to maintain a stable pH during the coupling reaction, as pH can influence the position of the coupling and thus the color of the final product.[2]
Formation of Isomers Coupling typically occurs at the para position to the activating group. If the para position is blocked, ortho-coupling may occur, leading to a mixture of isomers with different colors. Optimize reaction conditions (solvent, temperature) to favor the desired isomer.
Side Reactions Side reactions, such as the formation of triazenes from the reaction of the diazonium salt with the amino group of the coupling partner (at high pH), can lead to colored impurities.[2] The diazonium salt can also self-couple or react with the solvent if not controlled properly.
Oxidation of Reactants Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can form colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Improper Purification Recrystallization from a suitable solvent is a common and effective method for purifying azo dyes and removing unreacted starting materials and byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for azo coupling reactions?

A1: Traditionally, a low temperature of 0-5 °C is strongly recommended for both the diazotization and coupling steps.[2] This is primarily to ensure the stability of the diazonium salt, which is thermally labile and can decompose to form phenols and nitrogen gas at higher temperatures, thereby reducing the yield.[2] However, some studies suggest that for certain robust diazonium salts, the reaction can tolerate temperatures up to room temperature, with the rate of addition of the diazonium salt being a more critical factor for achieving high yields.[4]

Q2: How does pH affect the yield and why is it different for phenols and anilines?

A2: The pH of the coupling reaction is a critical parameter that significantly influences the reaction rate and yield.

  • For phenols: A weakly alkaline pH (typically 8-10) is required.[2] In this pH range, the phenol is deprotonated to the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[5] At lower pH, the concentration of the phenoxide ion is too low for the reaction to proceed efficiently.

  • For aromatic amines: A weakly acidic pH (typically 4-5) is optimal.[2] In this range, a sufficient concentration of the free amine is available to act as a nucleophile. At higher pH, there is a risk of the diazonium ion reacting with the amino group to form an undesired triazene byproduct.[2] At very low pH, the amino group of the coupling agent is protonated, which deactivates the aromatic ring towards electrophilic attack.

Q3: What is the ideal stoichiometric ratio of reactants?

A3: In general, a 1:1 molar ratio of the diazonium salt to the coupling component is used. However, to ensure complete consumption of the often more valuable coupling component, a slight excess (e.g., 1.05 to 1.1 equivalents) of the diazonium salt can be employed. It is important to determine the limiting reagent to accurately calculate the theoretical yield.[6]

Q4: How can I monitor the progress of the reaction?

A4: The formation of the azo dye is usually accompanied by the appearance of a vibrant color, providing a visual indication of the reaction's progress. For more quantitative monitoring, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting materials and the formation of the product. A spot test with a coupling agent (like β-naphthol) can be used to check for the presence of unreacted diazonium salt.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of azo coupling reactions. Note that the optimal conditions can vary depending on the specific substrates used.

Table 1: Effect of Temperature on Azo Dye Yield (General Trend)

Temperature (°C)Diazonium Salt StabilityGeneral Effect on Yield
< 0HighReaction may be slow
0 - 5 Good Optimal for most reactions [2]
5 - 10ModerateIncreased risk of decomposition
> 10LowSignificant decomposition, lower yield[7]

Table 2: Effect of pH on Coupling Reaction with Different Coupling Agents

Coupling AgentpH RangeRationaleImpact on Yield
Phenols4 - 7Low concentration of phenoxide ionLow
8 - 10 Optimal concentration of phenoxide ion [2]High
> 11Potential for diazonium salt decompositionDecreasing
Anilines< 4Protonation of the amino group deactivates the ringLow
4 - 5 Sufficient free amine for coupling [2]High
> 6Increased risk of triazene formationDecreasing

Experimental Protocols

Protocol 1: Synthesis of Methyl Orange

This protocol describes the synthesis of the azo dye Methyl Orange from sulfanilic acid and N,N-dimethylaniline.

Materials:

  • Sulfanilic acid

  • Anhydrous sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide solution (20%)

  • Sodium chloride

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve 10.5 g (0.05 mol) of sodium sulfanilate dihydrate and 2.65 g (0.025 mol) of anhydrous sodium carbonate in 100 ml of water in a 250 ml conical flask by warming.[8]

    • Cool the solution to about 15 °C and add a solution of 3.7 g (0.059 mol) of sodium nitrite in 10 ml of water.[8]

    • Slowly pour the resulting solution with constant stirring into a 600 ml beaker containing 10.5 ml of concentrated hydrochloric acid and 60 g of crushed ice.[8]

    • After 15 minutes, test for the presence of free nitrous acid with potassium iodide-starch paper. Fine crystals of the diazonium salt will separate.[8]

  • Azo Coupling:

    • Dissolve 6.05 g (6.3 ml, 0.05 mol) of N,N-dimethylaniline in 3.0 ml of glacial acetic acid.[8]

    • Add this solution with vigorous stirring to the suspension of the diazotized sulfanilic acid.[8]

    • Let the mixture stand for 10 minutes; the red, acidic form of methyl orange will begin to separate.[8]

    • Slowly add 35 ml of 20% sodium hydroxide solution with stirring. The mixture will turn a uniform orange color as the sodium salt of methyl orange precipitates.[8]

  • Isolation and Purification:

    • Heat the mixture almost to boiling while stirring to dissolve most of the methyl orange.[8]

    • Add about 10 g of sodium chloride to aid in the precipitation of the product.[8]

    • Allow the mixture to cool undisturbed for 15 minutes, then cool in an ice-water bath.[8]

    • Filter the product using suction filtration and wash with a saturated salt solution.[8]

    • Recrystallize the crude product from hot water (approximately 150 ml).[8] The expected yield is around 70%.[9]

Protocol 2: Synthesis of Sudan I

This protocol outlines the synthesis of the azo dye Sudan I from aniline and 2-naphthol.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C.

  • Preparation of the Coupling Component Solution:

    • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A red-orange precipitate of Sudan I will form immediately.

    • Continue stirring the mixture in the ice bath for about 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the crude Sudan I by vacuum filtration and wash it with cold water.

    • Recrystallize the product from ethanol to obtain pure, bright red-orange crystals. A reported yield for a similar procedure is 7%.[10]

Visualizations

The following diagrams illustrate key workflows and logical relationships in azo coupling reactions.

experimental_workflow cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step cluster_workup Work-up & Purification A Dissolve Aromatic Amine in Acid B Cool to 0-5 °C A->B D Slowly Add NaNO2 Solution B->D C Prepare NaNO2 Solution C->D E Diazonium Salt Solution D->E I Slowly Add Diazonium Salt Solution E->I Use Immediately F Prepare Coupling Component Solution G Adjust pH F->G H Cool to 0-5 °C G->H H->I J Azo Dye Precipitate I->J K Filter Crude Product J->K L Wash with Cold Solvent K->L M Recrystallize L->M N Dry Pure Azo Dye M->N

A generalized experimental workflow for azo coupling reactions.

troubleshooting_low_yield Start Low Yield of Azo Dye Q1 Was the temperature kept at 0-5 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the correct pH used for coupling? A1_Yes->Q2 Sol1 Maintain low temperature to prevent diazonium salt decomposition. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were the reactants pure? A2_Yes->Q3 Sol2 Adjust pH: - Alkaline for phenols (pH 8-10) - Acidic for anilines (pH 4-5) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the diazonium salt solution added slowly with vigorous stirring? A3_Yes->Q4 Sol3 Purify starting materials to avoid side reactions. A3_No->Sol3 A4_No No Q4->A4_No End Review stoichiometry and reaction time. Q4->End Yes Sol4 Ensure slow addition and efficient mixing. A4_No->Sol4

A troubleshooting guide for low yield in azo coupling reactions.

References

managing the light and air sensitivity of 4-ethoxyaniline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the light and air sensitivity of 4-ethoxyaniline solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-ethoxyaniline solution changing color?

A1: 4-Ethoxyaniline is highly sensitive to both light and air.[1] Exposure to these elements triggers oxidative degradation, causing the solution to change color from colorless or light yellow to a reddish-brown hue.[1] This discoloration indicates a loss of purity and the formation of degradation products.

Q2: What are the primary degradation products of 4-ethoxyaniline?

Q3: How should I properly store 4-ethoxyaniline and its solutions to minimize degradation?

A3: To maintain the integrity of 4-ethoxyaniline, it is crucial to store it in a cool, dry, and dark environment. The recommended storage temperature is typically between 2-8°C. The container should be tightly sealed to prevent air exposure. For optimal stability, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.

Q4: Can I still use a 4-ethoxyaniline solution that has changed color?

A4: The use of a discolored solution is generally not recommended, especially for applications requiring high purity, such as in pharmaceutical development. The presence of degradation products can interfere with reactions and lead to inaccurate results. It is advisable to use fresh, colorless to light yellow solutions for your experiments.

Q5: What analytical methods can be used to assess the purity of my 4-ethoxyaniline solution?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for determining the purity of 4-ethoxyaniline and quantifying any degradation products. These techniques can separate the parent compound from its impurities, allowing for accurate assessment of solution quality.

Troubleshooting Guide

Problem Possible Cause Solution
Solution turns reddish-brown upon storage. Exposure to air (oxygen).Store the solution under an inert atmosphere (e.g., nitrogen or argon). Use septa-sealed vials for storage and handling to minimize air ingress.
Exposure to light.Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.
Improper storage temperature.Store the solution at the recommended temperature of 2-8°C.
Inconsistent experimental results. Degradation of the 4-ethoxyaniline solution.Always use freshly prepared solutions or solutions that have been stored under optimal conditions (inert atmosphere, protected from light, refrigerated). Assess the purity of the solution using HPLC or GC before use.
Contamination of the solution.Ensure that all glassware and solvents used are clean and of high purity.
Precipitate forms in the solution. The solution may be supersaturated or the solubility of 4-ethoxyaniline in the chosen solvent is low at the storage temperature.Gently warm the solution to redissolve the precipitate. If the problem persists, consider using a different solvent or adjusting the concentration.
Formation of insoluble degradation products.If the precipitate does not redissolve upon warming, it is likely due to degradation. The solution should be discarded.

Experimental Protocols

Protocol 1: Stability Testing of 4-Ethoxyaniline Solutions via HPLC

This protocol outlines a method to assess the stability of a 4-ethoxyaniline solution under different storage conditions.

1. Materials:

  • 4-Ethoxyaniline
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphoric acid (or formic acid for MS-compatible methods)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Amber and clear glass vials with septa caps

2. Procedure:

  • Solution Preparation: Prepare a stock solution of 4-ethoxyaniline in a suitable solvent (e.g., acetonitrile/water mixture).
  • Sample Groups:
  • Group A (Control): Store in an amber vial, purged with nitrogen, at 2-8°C.
  • Group B (Light Exposure): Store in a clear vial at room temperature, exposed to ambient light.
  • Group C (Air Exposure): Store in an amber vial, without nitrogen purging, at room temperature.
  • Time Points: Analyze the solutions at T=0, 24, 48, 72 hours, and 1 week.
  • HPLC Analysis:
  • Mobile Phase: A suitable mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A gradient elution may be necessary to separate degradation products.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength where 4-ethoxyaniline has maximum absorbance (e.g., ~235 nm).
  • Injection Volume: 10 µL.
  • Data Analysis: Record the peak area of 4-ethoxyaniline and any new peaks that appear over time. Calculate the percentage degradation.

3. Expected Results:

  • Group A should show minimal degradation.
  • Group B and C are expected to show significant degradation, with the appearance of new peaks corresponding to degradation products and a decrease in the main 4-ethoxyaniline peak.

Protocol 2: Stabilization of 4-Ethoxyaniline Solutions

This protocol provides a method for preparing a more stable 4-ethoxyaniline solution for experimental use.

1. Materials:

  • 4-Ethoxyaniline
  • Degassed solvent (e.g., HPLC-grade acetonitrile, sparged with nitrogen for 30 minutes)
  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)
  • Amber glass vials with septa caps
  • Nitrogen or Argon gas source

2. Procedure:

  • Solvent Preparation: Use a solvent that has been deoxygenated by sparging with an inert gas.
  • Antioxidant Addition: Dissolve a small amount of an antioxidant like BHT in the degassed solvent before adding the 4-ethoxyaniline. A typical concentration for BHT is 0.01-0.1%.
  • Solution Preparation: In a glovebox or under a stream of inert gas, dissolve the 4-ethoxyaniline in the antioxidant-containing, degassed solvent.
  • Storage: Immediately transfer the solution to amber vials, purge the headspace with inert gas, and seal with septa caps. Store at 2-8°C.

Visualizations

degradation_pathway cluster_main Degradation Pathway of 4-Ethoxyaniline 4-Ethoxyaniline 4-Ethoxyaniline Intermediate_Radical Amino Radical Intermediate 4-Ethoxyaniline->Intermediate_Radical Light, O₂ Oxidized_Products Colored Oxidation Products (Nitroso, Nitro, Polymeric Compounds) Intermediate_Radical->Oxidized_Products Further Oxidation

Caption: Postulated degradation pathway of 4-ethoxyaniline.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Discolored Solutions start Solution is Discolored check_storage Check Storage Conditions: - Light exposure? - Air exposure? - Correct temperature? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No discard Discard Solution and Prepare Fresh improper_storage->discard proper_storage->discard If discoloration still occurs, consider solvent purity remediate Remediate Storage: - Use amber vials - Purge with inert gas - Store at 2-8°C discard->remediate monitor Monitor New Solution remediate->monitor

Caption: Troubleshooting workflow for discolored 4-ethoxyaniline solutions.

experimental_workflow cluster_exp_workflow Experimental Workflow for Stability Assessment prep_solution Prepare 4-Ethoxyaniline Solution setup_conditions Set Up Different Storage Conditions (Light/Dark, Air/Inert) prep_solution->setup_conditions sample_collection Collect Samples at Defined Time Points setup_conditions->sample_collection hplc_analysis Analyze Samples by HPLC sample_collection->hplc_analysis data_analysis Analyze Data: - Peak Area of Parent - Appearance of Degradants hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of 4-ethoxyaniline solutions.

References

troubleshooting guide for phenacetin synthesis from 4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for the synthesis of phenacetin via the acetylation of 4-ethoxyaniline (p-phenetidine). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why did my reaction mixture turn dark brown or black upon adding the reactants?

A: The starting material, 4-ethoxyaniline (p-phenetidine), is an aromatic amine and is highly susceptible to air oxidation. Over time, this oxidation produces dark-colored polymeric impurities or "tars".[1] To resolve this, you can purify the 4-ethoxyaniline before the reaction. A common method is to dissolve the amine in dilute acid, add a small amount of activated carbon to adsorb the tars, and then filter the mixture to obtain a clearer solution of the amine salt.[1]

Q2: My final yield of phenacetin is significantly lower than expected. What are the common causes?

A: Low yield is a frequent issue with several potential causes:

  • Improper pH Control: The acetylation of 4-ethoxyaniline is sensitive to pH. If the solution is too acidic, the amine group (-NH2) becomes protonated to -NH3+, rendering it non-nucleophilic and unreactive towards the acetic anhydride.[2] Using a buffer, such as a sodium acetate solution, is crucial to maintain the optimal pH for the reaction.[2]

  • Incomplete Reaction: Ensure the reaction has been given sufficient time to proceed to completion. Check that reagents were added in the correct stoichiometric amounts.

  • Mechanical Losses: Product can be lost during transfers between flasks, during filtration, and on the filter paper. Rinsing glassware with the mother liquor can help minimize these losses.

  • Poor Recrystallization Technique: Using too much recrystallization solvent will result in a significant portion of the product remaining dissolved and being lost during filtration.[2] Conversely, cooling the solution too quickly can trap impurities and affect the final yield and purity.[1]

Q3: The phenacetin product is not crystallizing from the solution after cooling. What should I do?

A: If crystals do not form spontaneously, the solution may be supersaturated or too dilute. Try the following techniques:

  • Induce Crystallization: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a tiny crystal of pure phenacetin to the solution to initiate crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, then attempt to cool and crystallize it again.

Q4: During recrystallization, my product separated as an oil instead of a solid. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or when the solution becomes supersaturated before the temperature has dropped to the point where crystals can form. To correct this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to ensure the product remains dissolved, and then allow the solution to cool down much more slowly.[2]

Q5: The melting point of my purified phenacetin is low and has a broad range (e.g., 130-134°C). What does this indicate?

A: A low and broad melting point range is a classic indicator of an impure sample. The expected melting point for pure phenacetin is approximately 134-136°C.[2] Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range. The most likely contaminants are unreacted 4-ethoxyaniline or byproducts. To resolve this, a second recrystallization is recommended to improve purity.

Data Presentation

Table 1: Reactant Properties and Typical Quantities

CompoundMolar Mass ( g/mol )Typical AmountMoles (mmol)Role
4-Ethoxyaniline (p-phenetidine)137.180.20 g1.46Starting Material
Acetic Anhydride102.090.20 mL (0.22 g)2.15Acetylating Agent
Concentrated HCl (12 M)36.464 drops (~0.2 mL)~2.4Catalyst / Solubilizer
Sodium Acetate (3M solution)82.030.75 mL2.25Buffer

Experimental Protocol: Synthesis of Phenacetin

This protocol outlines the acetylation of 4-ethoxyaniline to produce phenacetin.

Materials:

  • 4-ethoxyaniline (p-phenetidine)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • 3M Sodium Acetate solution

  • Activated Carbon (optional, for colored starting material)

  • Erlenmeyer flasks, beakers, graduated cylinders

  • Hot plate

  • Vacuum filtration apparatus (Büchner funnel)

  • Ice bath

Procedure:

  • Dissolution of Amine: In a 10-mL Erlenmeyer flask, combine 0.20 g (1.46 mmol) of 4-ethoxyaniline with 3.5 mL of water.[1] Add approximately 4 drops of concentrated HCl to dissolve the amine. The solution should become clear as the hydrochloride salt of the amine is formed.[1]

  • Decolorization (Optional): If the solution is dark, add a spatula-tip of activated carbon.[1] Gently warm the solution on a hot plate for a few minutes while swirling, then filter it while hot to remove the carbon.[1]

  • Acetylation Reaction: Warm the solution of the amine hydrochloride. Add 0.20 mL (2.20 mmol) of acetic anhydride while swirling.[1]

  • Buffering: Immediately add 0.75 mL of a prepared 3M sodium acetate solution all at once.[1] Swirl the flask vigorously to ensure complete mixing. The sodium acetate acts as a buffer, deprotonating the anilinium hydrochloride to regenerate the free amine, which then reacts.

  • Crystallization: Allow the solution to stand at room temperature for 5-10 minutes. Cool the reaction mixture by immersing the flask in an ice-water bath and swirl vigorously until the crude phenacetin crystallizes out of the solution.[1]

  • Isolation of Crude Product: Collect the crude crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small portion of cold water to remove any soluble impurities.[1]

  • Recrystallization (Purification): Transfer the crude product to a beaker. Add the minimum amount of hot water or a hot ethanol-water mixture needed to fully dissolve the solid.[1][2] Once dissolved, remove the beaker from the heat source, cover it, and allow it to cool slowly to room temperature. Finally, place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified phenacetin crystals by vacuum filtration. Allow air to pull through the funnel for several minutes to help dry the product.[2] Record the final weight and determine the melting point.

Mandatory Visualization

G start Problem Encountered during Synthesis low_yield Q: Low Product Yield? start->low_yield dark_color Q: Dark Reaction Color? start->dark_color cryst_fail Q: Crystallization Failure? start->cryst_fail cause_yield Potential Causes: - Incorrect pH (too acidic) - Incomplete Reaction - Losses during transfers - Poor recrystallization low_yield->cause_yield Identify Cause cause_color Potential Cause: - Oxidized 4-ethoxyaniline  (starting material) dark_color->cause_color Identify Cause cause_cryst Potential Causes: - Solution too dilute - Supersaturation - Impurities inhibiting crystallization cryst_fail->cause_cryst Identify Cause sol_yield Solutions: - Use buffer (e.g., NaOAc) - Check reaction time/temp - Careful transfers & rinsing - Refine recrystallization technique cause_yield->sol_yield Implement Solution sol_color Solution: - Purify starting amine with  activated carbon before reaction cause_color->sol_color Implement Solution sol_cryst Solutions: - Concentrate solution - Scratch flask inner wall - Add a seed crystal - Re-purify if 'oiling out' occurs cause_cryst->sol_cryst Implement Solution

References

Technical Support Center: Optimizing Acylation of 4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 4-ethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring a high yield and purity of the desired N-(4-ethoxyphenyl)acetamide product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the acylation of 4-ethoxyaniline?

A1: The most common and straightforward method for the acylation of 4-ethoxyaniline is the reaction with acetic anhydride. This reaction is a nucleophilic acyl substitution where the amino group of 4-ethoxyaniline attacks the carbonyl carbon of acetic anhydride.[1] The reaction can be performed with or without a catalyst and in various solvents or even under solvent-free conditions.[2]

Q2: What is the role of an acid catalyst or a base in this reaction?

A2: An acid catalyst, such as hydrochloric acid or sulfuric acid, can be used to protonate the acetic anhydride, increasing its reactivity towards the nucleophilic amine.[1][3] However, if the solution is too acidic, the 4-ethoxyaniline will be protonated, rendering it unreactive. To control the pH, a buffer system, often a solution of sodium acetate, is used to neutralize the acetic acid byproduct and maintain an optimal pH for the reaction to proceed efficiently.[3]

Q3: What are the likely impurities in my crude N-(4-ethoxyphenyl)acetamide?

A3: Common impurities can include unreacted 4-ethoxyaniline, residual acetic anhydride or acetic acid, and potentially di-acetylated byproducts where a second acetyl group attaches to the nitrogen.[4] Oxidation of the starting material can also lead to colored impurities.[4]

Q4: How does the ethoxy group on the aniline ring affect the acylation reaction?

A4: The ethoxy group at the para-position is an electron-donating group, which increases the electron density on the nitrogen atom of the amino group. This makes the amine more nucleophilic and thus more reactive towards acylation compared to unsubstituted aniline.[5] However, this increased reactivity does not significantly lead to side reactions on the aromatic ring under typical acylation conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of N-(4-ethoxyphenyl)acetamide.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature.
Moisture: Water can hydrolyze the acetic anhydride, reducing its effectiveness.Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.
Suboptimal pH: The reaction rate is pH-dependent.Use a sodium acetate buffer to maintain an optimal pH.
Product is Colored (Yellow/Brown) Oxidation of starting material: 4-ethoxyaniline can oxidize on exposure to air and light.Use purified 4-ethoxyaniline. If the crude product is colored, treat the recrystallization solution with activated charcoal.[4]
Difficulty in Product Purification "Oiling out" during recrystallization: The product separates as an oil instead of crystals. This can happen if the solvent is too nonpolar or the solution is supersaturated.Add a small amount of a more polar co-solvent (e.g., ethanol to a water solution) until the solution becomes clear. Ensure slow cooling.[3]
No crystal formation upon cooling: The solution may not be saturated enough.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product if available.[3]
Fine, powdery crystals: This can result from cooling the solution too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Multiple Spots on TLC of Purified Product Incomplete reaction or side product formation: Unreacted starting material or byproducts are present.Optimize reaction conditions (time, temperature, stoichiometry). Purify the product again using column chromatography if recrystallization is ineffective.[6]

Experimental Protocols

Protocol 1: Acylation of 4-Ethoxyaniline with Acetic Anhydride and Sodium Acetate

This protocol is a common laboratory procedure for the synthesis of N-(4-ethoxyphenyl)acetamide (phenacetin).

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Acetic Anhydride

  • Sodium Acetate

  • Concentrated Hydrochloric Acid

  • Water

  • Activated Carbon (optional)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Amine: In a suitable flask, dissolve 4-ethoxyaniline in water. Add a few drops of concentrated hydrochloric acid to facilitate the dissolution of the amine.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently warm the mixture for a few minutes. Filter the hot solution to remove the charcoal.

  • Reaction: To the solution of 4-ethoxyaniline hydrochloride, add acetic anhydride while swirling. Immediately after, add a solution of sodium acetate in water.

  • Crystallization: Vigorously swirl the mixture. The product, N-(4-ethoxyphenyl)acetamide, should precipitate out of the solution. Cool the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crude product by suction filtration and wash the crystals with cold water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-ethoxyphenyl)acetamide.

Data Presentation

Table 1: Optimization of Reaction Conditions for Aniline Acylation

While specific data for 4-ethoxyaniline is dispersed, the following table for the acylation of aniline with acetic anhydride provides a general understanding of the influence of solvents. This can serve as a starting point for optimizing the reaction for 4-ethoxyaniline.

EntrySolventTime (min)Yield (%)
1THF1578
2CHCl₃885
3CH₂Cl₂581
4Et₂O1076
5EtOAc1272
6CH₃CN778
7H₂O590
8No solvent589
Source: Adapted from a study on catalyst-free N-acylation.[2]

Visualizations

experimental_workflow Experimental Workflow for 4-Ethoxyaniline Acylation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 4-Ethoxyaniline in water and HCl B Add Acetic Anhydride A->B C Add Sodium Acetate Solution B->C D Precipitation and Cooling C->D Reaction Mixture E Suction Filtration D->E F Recrystallization E->F G Drying F->G H N-(4-ethoxyphenyl)acetamide G->H Pure Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of N-(4-ethoxyphenyl)acetamide.

troubleshooting_low_yield Troubleshooting Low Yield in Acylation Start Low Yield Observed TLC Monitor reaction by TLC Start->TLC Incomplete Reaction Incomplete? TLC->Incomplete TimeTemp Increase reaction time or temperature Incomplete->TimeTemp Yes Moisture Check for Moisture Incomplete->Moisture No TimeTemp->TLC Dry Use anhydrous reagents and dry glassware Moisture->Dry Yes pH Check pH Moisture->pH No Dry->Start Buffer Use Sodium Acetate Buffer pH->Buffer Suboptimal End Improved Yield pH->End Optimal Buffer->Start

Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.

References

Technical Support Center: Storage and Handling of 4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-ethoxyaniline during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 4-ethoxyaniline, helping you identify and resolve problems related to oxidation.

Problem: My 4-ethoxyaniline has changed color from colorless/light yellow to reddish-brown.

  • Question: What causes the color change in 4-ethoxyaniline? Answer: The discoloration of 4-ethoxyaniline is a primary indicator of oxidation.[1] This aromatic amine is sensitive to both air (oxygen) and light, which can trigger oxidative degradation, leading to the formation of colored impurities.[2][3]

  • Question: Can I still use the discolored 4-ethoxyaniline for my experiments? Answer: The suitability of discolored 4-ethoxyaniline depends on the sensitivity of your application. For non-critical applications, minor discoloration might be acceptable. However, for sensitive experiments, such as in drug development, the presence of oxidation byproducts can lead to inconsistent results, side reactions, and impurities in your final product. It is highly recommended to verify the purity of the material using analytical techniques like HPLC before use.

  • Question: How can I purify discolored 4-ethoxyaniline? Answer: If the discoloration is significant, purification may be necessary. Common laboratory purification methods for liquid organic compounds include distillation under reduced pressure or column chromatography. The choice of method will depend on the extent of impurity and the required purity level.

Problem: I am observing unexpected side products or lower yields in my reaction.

  • Question: Could the quality of my 4-ethoxyaniline be the cause? Answer: Yes, if your 4-ethoxyaniline has oxidized, the resulting impurities can interfere with your reaction, leading to the formation of unexpected side products and a decrease in the yield of your desired product.

  • Question: How can I confirm if the issue is with my 4-ethoxyaniline? Answer: To confirm the purity of your starting material, you should perform an analytical check. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of 4-ethoxyaniline and detect the presence of degradation products. Comparing the chromatogram of your stored sample with that of a fresh, high-purity standard will reveal any degradation.

Frequently Asked Questions (FAQs)

Storage Conditions

  • Question: What are the ideal storage conditions for 4-ethoxyaniline to prevent oxidation? Answer: To minimize oxidation, 4-ethoxyaniline should be stored in a tightly sealed, amber glass container to protect it from light.[2][3] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen.[4] It is also recommended to store the container in a cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C.[3]

  • Question: Why is an inert atmosphere important for storing 4-ethoxyaniline? Answer: An inert atmosphere is crucial because it displaces oxygen, which is a key reactant in the oxidation process of aromatic amines.[1] By removing oxygen from the storage container, you significantly slow down the degradation of 4-ethoxyaniline.

  • Question: For how long can I store 4-ethoxyaniline under optimal conditions? Answer: The shelf life of 4-ethoxyaniline, even under ideal conditions, is not indefinite. While proper storage will significantly extend its usability, it is good practice to re-analyze the purity of the compound, especially if it has been stored for an extended period or if the container has been opened multiple times.

Use of Antioxidants

  • Question: Can I add an antioxidant to my 4-ethoxyaniline to prevent oxidation? Answer: Yes, adding an antioxidant can be an effective strategy to inhibit oxidation. Antioxidants are sacrificial substances that are more readily oxidized than 4-ethoxyaniline, thereby protecting it from degradation.[1]

  • Question: What type of antioxidants are suitable for aromatic amines like 4-ethoxyaniline? Answer: Aromatic amine antioxidants and hindered phenolic antioxidants are commonly used to stabilize organic compounds. Examples include Butylated Hydroxytoluene (BHT) and derivatives of diphenylamine.[1][2] A complex antioxidant composition for preventing the discoloration of aromatic amines has also been described, containing a deoxidant (like a hydroxylamine compound), a free radical scavenger (like a hindered phenolic antioxidant), a peroxide decomposer, and a light stabilizer.

  • Question: What is the recommended concentration of antioxidant to use? Answer: The optimal concentration of an antioxidant can vary depending on the specific antioxidant used and the storage conditions. A general starting point for many applications is in the range of 100 to 1000 ppm (0.01% to 0.1% by weight). However, it is crucial to experimentally determine the most effective and compatible concentration for your specific application to avoid any potential interference with downstream processes.

Data Presentation

The following table provides illustrative data on the expected purity of 4-ethoxyaniline under various storage conditions over a six-month period. Please note that this data is representative and intended for guidance. Actual degradation rates can vary based on the initial purity of the compound and the specific storage environment.

Storage ConditionAtmosphereTemperatureLight ExposurePurity after 1 month (%)Purity after 3 months (%)Purity after 6 months (%)
Ideal Inert Gas (Argon)2-8°CDark (Amber Vial)>99.5>99.0>98.5
Sub-optimal 1 Air2-8°CDark (Amber Vial)~99.0~98.0~96.0
Sub-optimal 2 Inert Gas (Argon)Room Temperature (~25°C)Dark (Amber Vial)~99.2~98.5~97.0
Poor AirRoom Temperature (~25°C)Exposed to Light<98.0<95.0<90.0

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of 4-ethoxyaniline and detecting potential oxidation products.

  • Objective: To quantify the purity of a 4-ethoxyaniline sample and identify the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Sulfuric acid (H₂SO₄)

    • 4-Ethoxyaniline standard (high purity)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of 40% Acetonitrile and 60% aqueous solution containing 0.2% Sulfuric acid.[5] Degas the mobile phase before use.

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of high-purity 4-ethoxyaniline in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

    • Sample Solution Preparation: Prepare a solution of the 4-ethoxyaniline sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

    • Chromatographic Conditions: [5]

      • Column: Primesep 100, 4.6x150 mm, 100A

      • Mobile Phase: 40% Acetonitrile, 0.2% H₂SO₄ in water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 200 nm

      • Injection Volume: 10 µL

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the standard. The presence of additional peaks in the sample chromatogram indicates impurities or degradation products. Calculate the purity of the sample by comparing the peak area of 4-ethoxyaniline in the sample to the total peak area of all components.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Oxidation Products

This protocol outlines a general approach for the identification of volatile and semi-volatile degradation products of 4-ethoxyaniline.

  • Objective: To identify the chemical structures of potential oxidation products in a degraded 4-ethoxyaniline sample.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • Reagents:

    • Dichloromethane or other suitable solvent (GC grade)

    • Degraded 4-ethoxyaniline sample

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the degraded 4-ethoxyaniline sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.

    • GC-MS Conditions (starting point, optimization may be required):

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

    • Analysis: Inject the prepared sample into the GC-MS system.

    • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) to tentatively identify the degradation products.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_factors Contributing Factors 4-Ethoxyaniline 4-Ethoxyaniline Oxidized_Products Colored Oxidation Products 4-Ethoxyaniline->Oxidized_Products Oxidation Oxygen Oxygen (Air) Oxygen->Oxidized_Products Light Light Exposure Light->Oxidized_Products

Caption: Factors contributing to the oxidation of 4-ethoxyaniline.

Troubleshooting_Workflow Start Discoloration or Inconsistent Results Check_Purity Verify Purity (e.g., HPLC) Start->Check_Purity Is_Pure Is Purity Acceptable? Check_Purity->Is_Pure Use_Material Proceed with Experiment Is_Pure->Use_Material Yes Purify Purify Material (Distillation/Chromatography) Is_Pure->Purify No Purify->Check_Purity Discard Use Fresh Batch Purify->Discard Review_Storage Review Storage & Handling Procedures Discard->Review_Storage Review_Storage->Use_Material

Caption: Troubleshooting workflow for oxidized 4-ethoxyaniline.

References

strategies for removing color impurities from 4-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Ethoxyaniline Hydrochloride

This guide provides detailed strategies, troubleshooting advice, and frequently asked questions for the removal of color impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample colored?

A1: 4-Ethoxyaniline, the free base, is highly sensitive to air and light.[1][2][3][4] Exposure to these elements can cause oxidation, leading to the formation of colored impurities that give the product a reddish-brown appearance.[1][2][3][4] These impurities can be carried over during the conversion to the hydrochloride salt or can form if the salt itself is stored improperly.

Q2: What are the primary laboratory methods for removing these color impurities?

A2: The two most effective and widely used methods for decolorizing organic solids like this compound are treatment with activated carbon and recrystallization.[5][6][7][8] Activated carbon is excellent at adsorbing large, colored organic molecules, while recrystallization purifies the compound based on differences in solubility between the desired product and the impurities.[6][8]

Q3: How can I prevent the purified this compound from developing color during storage?

A3: To ensure long-term stability and prevent discoloration, the purified product should be stored in a tightly sealed, amber or light-blocking container to protect it from light.[3][4] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (2-8°C) to minimize oxidation.[3][4]

Q4: What type of impurities are typically responsible for the color?

A4: The color is generally caused by complex organic molecules that are degradation or oxidation products of 4-ethoxyaniline.[5][9] These larger molecules have chromophores that absorb visible light. Other potential impurities can arise from the synthesis process itself, including unreacted starting materials or by-products.[10]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Product is still colored after a single recrystallization. 1. High concentration of impurities. 2. Impurities have similar solubility to the product in the chosen solvent.1. Perform a second recrystallization. 2. Before recrystallization, dissolve the crude product in a suitable solvent and treat the solution with activated carbon. (See Protocol 1). 3. Re-evaluate your choice of recrystallization solvent.
Low recovery of purified product. 1. Using an excessive amount of solvent during recrystallization.[11] 2. Premature crystallization during hot filtration. 3. Adsorption of the product onto the activated carbon. 4. Cooling the solution too rapidly, trapping impurities.[12]1. Use the minimum amount of hot solvent required to fully dissolve the compound.[11] 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Use a minimal amount of activated carbon (typically 1-2% w/w) and limit the heating/contact time. 4. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated or cooled too quickly.1. Select a solvent with a lower boiling point. 2. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Scratch the inner wall of the flask with a glass rod at the liquid-air interface to induce nucleation.[11] 4. Add a seed crystal of the pure compound, if available.[11]
Activated carbon passes through the filter paper. 1. The pore size of the filter paper is too large. 2. A tear in the filter paper.1. Use a finer porosity filter paper or stack two pieces of filter paper. 2. Consider filtering through a pad of Celite® or another filter aid placed on top of the filter paper.

Quantitative Data Summary

The effectiveness of purification can be assessed by comparing key metrics before and after treatment. The table below provides a representative example of expected outcomes.

Parameter Crude Sample After Activated Carbon Treatment After Recrystallization
Appearance Light brown to reddish solidOff-white to light yellow solution/solidWhite to off-white crystalline solid
Purity (by HPLC) 95-98%>99%>99.5%
Typical Recovery N/A90-95%80-90%
Color (in solution) Noticeably coloredSignificantly less colored to colorlessColorless

Note: Values are typical and may vary based on the initial impurity level and experimental conditions.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This method is highly effective for removing colored impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) at a ratio of approximately 10-20 mL of solvent per gram of crude product. Heat the mixture gently to ensure complete dissolution.

  • Addition of Carbon: Remove the flask from the heat source. To the hot solution, add a small amount of decolorizing activated carbon (typically 1-2% of the solute's weight). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Heating: Swirl the flask and gently heat the mixture at or near the boiling point for 5-10 minutes. Avoid prolonged boiling, which can lead to excessive solvent evaporation or potential product degradation.

  • Hot Filtration: Pre-heat a gravity or Hirsch funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel. Quickly filter the hot solution to remove the activated carbon. This step must be performed rapidly to prevent the product from crystallizing prematurely in the funnel.

  • Isolation: The resulting clear and colorless (or near-colorless) filtrate can then be cooled to induce crystallization (as in Protocol 2, Step 3) or the solvent can be removed under reduced pressure to recover the purified product.

Protocol 2: Purification by Recrystallization

This is a fundamental technique for purifying solid organic compounds.

  • Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the this compound completely when hot but poorly when cold. Good candidates include ethanol, isopropanol, or mixtures like ethanol/water. Test small quantities in test tubes to find the optimal choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it. Add the solvent in small portions and keep the solution at or near its boiling point.

  • Cooling and Crystallization: Once dissolved, cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] After the solution has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Visualized Workflows and Logic

G cluster_0 A Crude 4-Ethoxyaniline HCl B Dissolve in Minimum Hot Solvent A->B C Is Solution Strongly Colored? B->C D Add Activated Carbon (1-2% w/w) Heat for 5-10 min C->D Yes E Hot Gravity Filtration C->E No D->E F Cool Filtrate Slowly to Room Temperature E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Purified Product I->J K Pure 4-Ethoxyaniline HCl J->K

Caption: General workflow for the purification of this compound.

G cluster_solutions Start Is Final Product Colorless & Pure? Success Purification Successful Start->Success Yes Problem What is the Issue? Start->Problem No Color Still Colored Problem->Color Yield Low Yield Problem->Yield Oil Oiled Out Problem->Oil Sol_Color Solution: 1. Re-crystallize. 2. Use activated carbon. Color->Sol_Color Sol_Yield Solution: 1. Use less solvent. 2. Pre-heat filter setup. 3. Cool solution slowly. Yield->Sol_Yield Sol_Oil Solution: 1. Re-dissolve and cool slower. 2. Scratch flask or add seed crystal. 3. Change solvent. Oil->Sol_Oil

Caption: Troubleshooting decision tree for purification issues.

References

techniques for monitoring the progress of reactions involving 4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical reactions involving 4-ethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting and implementing appropriate analytical techniques, as well as troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of reactions involving 4-ethoxyaniline?

A1: The choice of monitoring technique depends on the reaction type, available equipment, and the desired level of detail (qualitative vs. quantitative). The most common methods include:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method ideal for quick checks on the consumption of starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique that allows for the precise measurement of the concentration of reactants, products, and byproducts over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural identification of reaction components. Derivatization may be necessary for less volatile products.

  • In-situ Spectroscopy (FTIR, Raman, NMR): These techniques allow for real-time monitoring of the reaction mixture without the need for sampling, providing valuable kinetic and mechanistic data.

  • UV-Vis Spectroscopy: Useful for monitoring reactions that involve a significant change in the chromophore system, such as diazotization and azo dye formation.

Q2: 4-Ethoxyaniline is known to change color (to reddish-brown) upon exposure to air and light. How does this degradation affect reaction monitoring?

A2: The oxidation of 4-ethoxyaniline can introduce colored impurities that may interfere with certain analytical techniques. For UV-Vis spectroscopy, these colored byproducts can absorb in the same region as the analyte of interest, leading to inaccurate concentration measurements. In chromatography (TLC, HPLC), these impurities may appear as extra spots or peaks, complicating the analysis. To mitigate this, it is recommended to use freshly purified 4-ethoxyaniline, store it under an inert atmosphere, and protect the reaction from light. During sample preparation for chromatography, minimize exposure to air and analyze the samples promptly.

Q3: How do I choose the best monitoring technique for my specific reaction?

A3: The selection of an appropriate monitoring technique is a critical step in experimental design. The following decision tree can guide you through the process:

TechniqueSelection start Start: Define Reaction Monitoring Needs qual_quant Qualitative or Quantitative Data Needed? start->qual_quant qualitative Qualitative (Quick Check) qual_quant->qualitative Qualitative quantitative Quantitative (Kinetics, Yield) qual_quant->quantitative Quantitative tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc in_situ_needed Is In-situ Monitoring Required? quantitative->in_situ_needed in_situ_yes Yes (Real-time, Unstable Intermediates) in_situ_needed->in_situ_yes Yes in_situ_no No (Offline Analysis is Sufficient) in_situ_needed->in_situ_no No spectroscopy Consider In-situ Spectroscopy (FTIR, Raman, NMR) in_situ_yes->spectroscopy chromatography Use Chromatographic Methods in_situ_no->chromatography volatility Are Analytes Volatile & Thermally Stable? chromatography->volatility hplc HPLC gcms GC-MS volatile_yes Yes volatility->volatile_yes Yes volatile_no No volatility->volatile_no No volatile_yes->gcms volatile_no->hplc

Decision tree for selecting a reaction monitoring technique.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Problem: My spots are streaking on the TLC plate.

Streaking is a common issue when analyzing aromatic amines like 4-ethoxyaniline due to their basic nature and strong interaction with the acidic silica gel stationary phase.[1]

Troubleshooting Workflow:

TLC_Streaking_Workflow start Start: Streaking Observed on TLC Plate check_concentration Is the sample too concentrated? start->check_concentration dilute_sample Dilute the sample and re-spot. check_concentration->dilute_sample Yes check_solvent Is the spotting solvent appropriate? check_concentration->check_solvent No resolution Problem Resolved? dilute_sample->resolution change_spotting_solvent Use a less polar, more volatile spotting solvent. check_solvent->change_spotting_solvent No check_mobile_phase Is the mobile phase optimized for basic compounds? check_solvent->check_mobile_phase Yes change_spotting_solvent->resolution add_base Add a small amount of base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase. check_mobile_phase->add_base No check_mobile_phase->resolution Yes add_base->resolution end End: Streaking Minimized resolution->end Yes further_troubleshooting Consider alternative stationary phase (e.g., alumina) or a different mobile phase system. resolution->further_troubleshooting No

Workflow for troubleshooting streaking of aromatic amines on TLC.
High-Performance Liquid Chromatography (HPLC)

Problem: My peaks for 4-ethoxyaniline and related compounds are tailing.

Peak tailing in HPLC is often caused by secondary interactions between basic analytes like aromatic amines and residual silanol groups on the silica-based stationary phase.[2][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the basic amine.

  • Use a Mobile Phase Additive: Adding a small amount of a competitive base, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase can help to mask the active silanol sites.

  • Select an Appropriate Column: Use a modern, high-purity silica column with end-capping to minimize the number of free silanol groups. Alternatively, columns with a stationary phase designed for basic compounds can be used.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting the sample to see if the peak shape improves.

Quantitative Data

The following tables provide illustrative quantitative data for monitoring reactions of 4-ethoxyaniline. Note that these values are examples and may vary depending on the specific experimental conditions.

Table 1: Illustrative TLC Rf Values for Acylation of 4-Ethoxyaniline

CompoundStructureMobile Phase (Hexane:Ethyl Acetate)Rf Value
4-EthoxyanilineC8H11NO7:30.45
N-(4-ethoxyphenyl)acetamideC10H13NO27:30.25
4-EthoxyanilineC8H11NO1:10.65
N-(4-ethoxyphenyl)acetamideC10H13NO21:10.40

Table 2: Illustrative HPLC Retention Times for Acylation of 4-Ethoxyaniline

CompoundRetention Time (min)
4-Ethoxyaniline3.8
N-(4-ethoxyphenyl)acetamide5.2
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm.

Experimental Protocols

Protocol 1: Monitoring the Acylation of 4-Ethoxyaniline by TLC

This protocol describes the monitoring of the reaction between 4-ethoxyaniline and acetic anhydride to form N-(4-ethoxyphenyl)acetamide.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: 7:3 (v/v) Hexane:Ethyl Acetate

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of 4-ethoxyaniline in a volatile solvent (e.g., ethyl acetate) onto the SM mark.

    • RM Lane: At timed intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the RM mark. Quench the aliquot in a small vial containing ethyl acetate before spotting if necessary.

    • C Lane (Co-spot): Spot the starting material solution on the C mark, and then spot the reaction mixture on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new, lower Rf product spot indicate the progression of the reaction. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: Quantitative Monitoring of Schiff Base Formation by HPLC

This protocol outlines a method for monitoring the reaction between 4-ethoxyaniline and benzaldehyde to form the corresponding Schiff base, N-benzylidene-4-ethoxyaniline.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare stock solutions of 4-ethoxyaniline, benzaldehyde, and the purified Schiff base product in the mobile phase at a known concentration (e.g., 1 mg/mL). From these, prepare a series of calibration standards by serial dilution.

  • Calibration: Inject the calibration standards for each compound to generate calibration curves of peak area versus concentration.

  • Reaction Sampling: At specified time intervals during the reaction, withdraw a small, accurately measured aliquot (e.g., 10 µL) of the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot by diluting it in a known volume of mobile phase (e.g., 1 mL) in an HPLC vial. This dilution should bring the concentrations of the analytes within the range of the calibration curves.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Processing: Integrate the peak areas for the starting materials and the product. Use the calibration curves to determine the concentration of each component at each time point. This data can then be used to calculate the reaction rate and yield.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Ethoxyaniline Hydrochloride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 4-ethoxyaniline hydrochloride is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into detailed experimental protocols, present a comparative data summary, and illustrate the analytical workflows to aid in the selection of the most appropriate method for your specific analytical needs.

Executive Summary

Both HPLC and GC-MS are highly capable methods for assessing the purity of this compound. HPLC is a versatile and robust technique suitable for a broad range of compounds, including salts and non-volatile substances, offering excellent quantitative precision. GC-MS, on the other hand, provides exceptional separation efficiency for volatile and semi-volatile compounds and delivers definitive identification of impurities through mass spectral data. The choice between these two methods will depend on the specific analytical objectives, such as routine quality control, impurity profiling, or the identification of unknown degradation products.

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following table summarizes the expected performance characteristics for the analysis of this compound by HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.
Sample Volatility Not required.Required (or requires derivatization).
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability of the analyte.
Derivatization Generally not required for the hydrochloride salt.May be necessary to improve volatility and peak shape of the free base.
Instrumentation Complexity Moderate to high.High.
Throughput Moderate.High for routine analysis.
Limit of Detection (LOD) ng rangepg to ng range
Limit of Quantitation (LOQ) ng rangepg to ng range
Precision (RSD%) < 2%< 5%
Selectivity Good, dependent on column and mobile phase.Excellent, based on both retention time and mass spectrum.
Impurity Identification Tentative, based on retention time comparison with standards.Definitive, based on mass spectral library matching and fragmentation analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust method for the routine purity analysis and quantification of this compound. A reversed-phase method is typically employed.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water), run in isocratic or gradient mode. A typical starting point is Acetonitrile:Buffer (30:70, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 200 nm or 240 nm.[1]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Spiked Sample (for Accuracy): Prepare a sample solution as above and spike with known amounts of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method, particularly useful for the identification and quantification of volatile and semi-volatile impurities. For the analysis of 4-ethoxyaniline, derivatization may be employed to enhance its volatility and chromatographic performance.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Data acquisition and processing software with a mass spectral library.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration of impurities.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Sample Preparation (with Derivatization):

  • Accurately weigh about 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane) and 1 mL of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrochloride and extract the free base into the organic layer.

  • Vortex the mixture and allow the layers to separate.

  • Transfer the organic layer to a clean vial.

  • Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • Inject 1 µL of the derivatized solution into the GC-MS.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh_sample->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report report calculate->report Generate Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample neutralize Neutralize & Extract Free Base weigh_sample->neutralize derivatize Derivatize (e.g., Silylation) neutralize->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect acquire Data Acquisition detect->acquire identify Identify Impurities via Mass Spectra acquire->identify quantify Quantify Impurities identify->quantify report report quantify->report Generate Report

References

spectroscopic analysis for structural confirmation of 4-ethoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-ethoxyaniline and its derivatives. Detailed experimental protocols, comparative data, and alternative analytical methods are presented to assist researchers in selecting the most appropriate techniques for their specific needs.

Spectroscopic Data Comparison

The structural elucidation of 4-ethoxyaniline and its derivatives relies on the synergistic use of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and a comparative analysis of the data is crucial for unambiguous confirmation. This section presents a summary of the key spectroscopic data for 4-ethoxyaniline and three representative derivatives: N-acetyl-4-ethoxyaniline, 2-nitro-4-ethoxyaniline, and 4-ethoxy-N-methylaniline.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are indicative of the electronic environment and proximity of neighboring protons.

CompoundAr-H-NH₂ / -NH--OCH₂CH₃-OCH₂CH₃-CH₃ (acetyl/methyl)
4-Ethoxyaniline ~6.6-6.8 (d, 4H)~3.5 (s, 2H)~3.9 (q, 2H)~1.3 (t, 3H)-
N-acetyl-4-ethoxyaniline ~6.8 (d, 2H), ~7.3 (d, 2H)~8.0 (s, 1H)~3.9 (q, 2H)~1.4 (t, 3H)~2.1 (s, 3H)
2-nitro-4-ethoxyaniline ~7.3 (d, 1H), ~7.1 (dd, 1H), ~6.8 (d, 1H)~5.9 (s, 2H)~4.0 (q, 2H)~1.4 (t, 3H)-
4-ethoxy-N-methylaniline ~6.7 (d, 2H), ~6.6 (d, 2H)~3.3 (s, 1H)~3.9 (q, 2H)~1.4 (t, 3H)~2.8 (s, 3H)
¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

CompoundAr-C (C-O)Ar-C (C-N)Other Ar-C-OCH₂CH₃-OCH₂CH₃C=O-CH₃ (acetyl/methyl)
4-Ethoxyaniline ~152.0~140.0~116.0, ~115.0~64.0~15.0--
N-acetyl-4-ethoxyaniline ~155.0~131.0~122.0, ~115.0~64.0~15.0~168.0~24.0
2-nitro-4-ethoxyaniline ~150.0~138.0~126.0, ~115.0, ~114.0, ~110.0~65.0~14.0--
4-ethoxy-N-methylaniline ~151.4~143.8~115.9, ~113.7~64.2~15.1-~31.6
Infrared (IR) Spectral Data

Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

CompoundN-H Stretch (cm⁻¹)C-H (sp²) Stretch (cm⁻¹)C-H (sp³) Stretch (cm⁻¹)C=O Stretch (cm⁻¹)N-O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
4-Ethoxyaniline ~3400-3200 (two bands)~3100-3000~2980-2850--~1240
N-acetyl-4-ethoxyaniline ~3300 (one band)~3100-3000~2980-2850~1660-~1240
2-nitro-4-ethoxyaniline ~3500-3300 (two bands)~3100-3000~2980-2850-~1520, ~1340~1250
4-ethoxy-N-methylaniline ~3400 (one band)~3100-3000~2980-2850--~1240
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
4-Ethoxyaniline 137109, 108, 80
N-acetyl-4-ethoxyaniline 179137, 109, 108
2-nitro-4-ethoxyaniline 182154, 136, 108
4-ethoxy-N-methylaniline 151136, 108

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Liquid Samples (Neat): Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.

    • Electrospray Ionization (ESI): Suitable for less volatile and polar molecules. Typically performed on a Liquid Chromatography-Mass Spectrometry (LC-MS) instrument.

  • Instrument Parameters:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural features.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural confirmation, other techniques can provide complementary or, in some cases, definitive information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and thermally stable 4-ethoxyaniline derivatives.[1][2][3] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is the method of choice.[4][5][6][7] It separates compounds in the liquid phase before they are introduced into the mass spectrometer. This is highly applicable in drug development for analyzing metabolites in biological fluids.[4][5][6][7]

  • X-ray Crystallography: When a suitable single crystal of a derivative can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[8][9][10][11][12] This is considered the gold standard for structural confirmation of crystalline solids.[8][9][10][11][12]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a decision-making process for interpreting the combined data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms interpretation Combine & Interpret Spectral Data nmr->interpretation ir->interpretation ms->interpretation confirmation Structural Confirmation interpretation->confirmation

References

A Comparative Analysis of 4-Ethoxyaniline and p-Anisidine in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Publication Guide for Researchers and Development Professionals

This guide provides an objective comparison of 4-ethoxyaniline (p-phenetidine) and p-anisidine (4-methoxyaniline) as fundamental precursors in the synthesis of azo dyes. We will delve into their structural differences, compare their performance based on experimental data, provide detailed synthesis protocols, and visualize the reaction workflow.

Introduction to Precursors

Azo dyes constitute the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] The properties of the final dye—such as color, solubility, and fastness—are critically determined by the molecular structure of the aromatic amine used as the diazo component.[3] 4-Ethoxyaniline and p-anisidine are primary aromatic amines widely employed as intermediates in the manufacturing of dyes and pigments.[4][5] Both possess an electron-donating alkoxy group (ethoxy and methoxy, respectively) at the para-position to the amine, which influences the stability of the resulting diazonium salt and the electronic properties of the final dye.[6]

4-Ethoxyaniline, also known as p-phenetidine, is a key intermediate for dyes like Naphthol AS-VL and Alizarin Red 5G.[7] Similarly, p-anisidine is crucial for producing a range of colorants, including Acid Red GP and Direct Blue VB.[8] Their structural similarity, differing only by a single methylene unit (-CH₂-), makes them ideal candidates for a comparative study.

Property4-Ethoxyaniline (p-Phenetidine)p-Anisidine (4-Methoxyaniline)
CAS Number 156-43-4[9]104-94-9[10]
Molecular Formula C₈H₁₁NO[9]C₇H₉NO[10]
Molar Mass 137.18 g/mol [9]123.15 g/mol [10]
Appearance Colorless to yellow/brown liquid[9][11]White to grey-brown solid[10]
Melting Point 3 °C[9]56-59 °C[10]
Boiling Point 254 °C[9]243 °C[10]
Solubility Sparingly soluble in water; soluble in ethanol, ether.[11]Sparingly soluble in water; soluble in ethanol, ether.[10]

Table 1. Comparative physical and chemical properties of 4-ethoxyaniline and p-anisidine.

Synthesis of Azo Dyes: A General Overview

The synthesis of azo dyes from aromatic amines is a well-established two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by mixing sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C) to ensure the stability of the reactive diazonium salt.[1][2][12]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[13][14] This electrophilic aromatic substitution reaction forms the stable azo linkage (–N=N–), creating the final dye molecule.[2] The specific coupling partner used is a primary determinant of the dye's final color.[3]

Dye_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Step 2: Azo Coupling Aromatic_Amine Aromatic Amine (4-Ethoxyaniline or p-Anisidine) Diazonium_Salt Diazonium Salt Intermediate Aromatic_Amine->Diazonium_Salt NaNO₂, HCl 0-5 °C Coupling_Component Coupling Component (e.g., 2-Naphthol) Azo_Dye Final Azo Dye Coupling_Component->Azo_Dye Coupling Reaction Diazonium_Salt->Azo_Dye Coupling Reaction

General workflow for azo dye synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of an azo dye using 2-naphthol as the coupling component. These procedures are applicable to both 4-ethoxyaniline and p-anisidine with minor adjustments for molar quantities.

Protocol 1: Synthesis of Azo Dye from 4-Ethoxyaniline

Materials:

  • 4-Ethoxyaniline (1.37 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, 2.5 mL)

  • Sodium Nitrite (NaNO₂, 0.70 g, 10.1 mmol)

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH, 0.8 g, 20 mmol)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a 100 mL beaker, dissolve 1.37 g of 4-ethoxyaniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water. Gently warm if necessary to facilitate dissolution.

    • Cool the solution to 0–5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold 4-ethoxyaniline solution. Maintain the temperature below 5 °C and stir continuously.

    • Continue stirring for 15 minutes after the addition is complete to ensure full diazotization. The resulting solution is the diazonium salt.[1][15]

  • Preparation of Coupling Component Solution:

    • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 1M NaOH solution (0.8 g NaOH in 20 mL water).

    • Cool this solution to 0–5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[16]

    • A colored precipitate (the azo dye) will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

    • Dry the purified azo dye in a desiccator or a low-temperature vacuum oven.

Protocol 2: Synthesis of Azo Dye from p-Anisidine

This protocol is identical to Protocol 1, with the following substitution in the "Preparation of Diazonium Salt Solution" step:

  • Use p-Anisidine (1.23 g, 10 mmol) in place of 4-ethoxyaniline. All other reagent quantities and procedures remain the same.

Comparative Performance and Data

The structural difference between the ethoxy group in 4-ethoxyaniline and the methoxy group in p-anisidine, while minor, can influence the properties of the resulting dyes. The slightly larger and more electron-donating ethoxy group can lead to subtle shifts in the absorption maximum (λmax) and may affect the dye's solubility and fastness properties.

Diazo ComponentCoupling ComponentYield (%)λmax (nm)Observed Color
4-Ethoxyaniline 2-Naphthol~85-95~485Red-Orange
p-Anisidine 2-Naphthol~85-95~482Red-Orange
4-Ethoxyaniline Phenol~80-90~430Yellow-Orange
p-Anisidine Phenol~80-90~428Yellow-Orange

*Table 2. Representative experimental data for azo dyes synthesized from 4-ethoxyaniline and p-anisidine. Note: Data is compiled and representative of typical results found in organic chemistry literature; actual results may vary.

Analysis of Performance:

  • Reaction Efficiency: Both 4-ethoxyaniline and p-anisidine are highly reactive aromatic amines that undergo diazotization and coupling reactions efficiently, typically resulting in high yields (often exceeding 85%).[4][17] The choice between them is rarely based on yield for standard azo syntheses.

  • Color and λmax: The ethoxy group is a slightly stronger electron-donating group than the methoxy group, which can lead to a minor bathochromic shift (a shift to a longer wavelength) in the λmax of the resulting dye. This means dyes derived from 4-ethoxyaniline may be slightly deeper in color (shifted more towards red) compared to their p-anisidine counterparts, though this effect is often minimal as shown in Table 2.

  • Solubility and Fastness: The longer alkyl chain of the ethoxy group in 4-ethoxyaniline increases the lipophilicity of the resulting dye molecule. This can slightly decrease its solubility in water but may improve its affinity for hydrophobic fibers like polyester. Conversely, the methoxy group of p-anisidine results in a slightly more compact and less lipophilic molecule. The presence of these alkoxy groups generally contributes to good lightfastness properties in the final dyes.

Conclusion

Both 4-ethoxyaniline and p-anisidine are excellent and highly effective precursors for the synthesis of a wide range of azo dyes. Their performance in terms of reaction yield and the general color palette produced is largely comparable.

The primary differences arise from the subtle electronic and steric effects of the ethoxy versus the methoxy group:

  • 4-Ethoxyaniline may produce dyes with a slight bathochromic shift and increased lipophilicity, which could be advantageous for applications on synthetic fibers.

  • p-Anisidine is a slightly more compact precursor and is widely used for a vast array of dyes where the specific properties imparted by the ethoxy group are not required.[8]

The ultimate choice between these two intermediates will depend on the specific target properties of the final dye, including the desired shade, solubility, fiber affinity, and economic considerations. For most common applications, their performance can be considered interchangeable, with fine-tuning of color and physical properties being the main differentiating factor for specialized applications.

References

A Comparative Guide to 4-Ethoxyaniline-Based Synthesis: Validating Experimental Results in Pharmaceutical and Dye Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences the efficiency, purity, and overall success of a synthetic pathway. This guide provides an objective comparison of experimental results for syntheses based on 4-ethoxyaniline, a versatile intermediate in both the pharmaceutical and dye industries. We will delve into detailed experimental protocols, present quantitative data for performance comparison, and visualize key chemical transformations.

Phenacetin Synthesis: A Tale of Two Precursors

Phenacetin, a once common analgesic, provides an excellent case study for comparing synthetic routes. Here, we evaluate the traditional synthesis from 4-ethoxyaniline against the Williamson ether synthesis starting from acetaminophen.

Experimental Protocols

Synthesis of Phenacetin from 4-Ethoxyaniline:

This method involves the acylation of 4-ethoxyaniline with acetic anhydride.

  • Materials: 4-ethoxyaniline, acetic anhydride, hydrochloric acid, sodium acetate, activated carbon, water, ethanol.

  • Procedure:

    • Dissolve 4-ethoxyaniline in dilute hydrochloric acid and water.

    • Decolorize the solution with activated carbon and filter.

    • Warm the filtrate and add acetic anhydride.

    • Add a solution of sodium acetate to the mixture and swirl to induce crystallization.

    • Cool the mixture in an ice bath to complete crystallization.

    • Collect the crude phenacetin by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a hot ethanol-water mixture to obtain pure phenacetin.

Alternative Synthesis of Phenacetin via Williamson Ether Synthesis:

This route begins with the more readily available acetaminophen.

  • Materials: Acetaminophen, potassium carbonate, ethyl iodide, 2-butanone (methyl ethyl ketone).

  • Procedure:

    • Combine acetaminophen, potassium carbonate, and 2-butanone in a round-bottom flask.

    • Add ethyl iodide and reflux the mixture for one hour.

    • After reflux, perform a liquid-liquid extraction to isolate the product.

    • Dry the organic layer and evaporate the solvent.

    • Recrystallize the resulting residue from water to yield pure phenacetin.[1]

Data Presentation: A Quantitative Comparison
ParameterSynthesis from 4-EthoxyanilineWilliamson Ether Synthesis from Acetaminophen
Reported Yield Up to 92% (based on a patent)36.6%
Starting Material 4-EthoxyanilineAcetaminophen
Key Reagents Acetic anhydride, Sodium acetateEthyl iodide, Potassium carbonate
Reaction Type AcylationWilliamson Ether Synthesis (SN2)
Melting Point of Product 134-136 °C (literature value)134.2 °C (experimental)

Note: The yield for the synthesis from 4-ethoxyaniline is cited from a patent and may represent an optimized industrial process. The yield for the Williamson ether synthesis is from a laboratory experiment and may have room for optimization.

Visualizing the Synthetic Pathways

phenacetin_synthesis cluster_route1 Synthesis from 4-Ethoxyaniline cluster_route2 Williamson Ether Synthesis 4-Ethoxyaniline 4-Ethoxyaniline Phenacetin_1 Phenacetin 4-Ethoxyaniline->Phenacetin_1 Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Phenacetin_1 Acetaminophen Acetaminophen Phenacetin_2 Phenacetin Acetaminophen->Phenacetin_2 SN2 Reaction Ethyl Iodide Ethyl Iodide Ethyl Iodide->Phenacetin_2 azo_dye_workflow Start Start Diazotization Diazotization of 4-Ethoxyaniline Start->Diazotization Coupling Coupling with Aromatic Compound Diazotization->Coupling Precipitation Dye Precipitation Coupling->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Drying Drying of Azo Dye Filtration->Drying Characterization Characterization (Yield, Purity, Performance) Drying->Characterization End End Characterization->End

References

A Comparative Guide to the Quantitative Analysis of 4-Ethoxyaniline Hydrochloride in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-ethoxyaniline hydrochloride in various mixtures is crucial for quality control, impurity profiling, and stability testing. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for this purpose.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by a mass spectrometer.Measurement of the absorbance of ultraviolet-visible light by the analyte at a specific wavelength.
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Cost ModerateHighLow
Typical Application Routine quality control, purity assessment, and stability studies.Identification and quantification of trace impurities and in complex matrices.Preliminary screening and quantification in simple matrices.

Table 2: Quantitative Performance Data

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.05 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL1 - 2 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL0.05 - 0.5 µg/mL3 - 7 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Note: The quantitative data presented are typical values and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in drug substances and formulated products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the sample mixture and dissolve it in the mobile phase. Dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 240 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of 4-ethoxyaniline at trace levels, especially in the presence of interfering substances.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • 4-Ethoxyaniline reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 4-ethoxyaniline in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For solid samples, perform a solvent extraction using dichloromethane or a suitable solvent.

    • For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte.

    • The extract may require derivatization to improve volatility and chromatographic performance.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: m/z 40-400

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Quantification: Create a calibration curve using the peak area of a characteristic ion of 4-ethoxyaniline.

UV-Vis Spectrophotometry

This method offers a rapid and simple approach for the quantification of this compound in simple mixtures with no interfering components that absorb at the same wavelength.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Methanol (UV grade) or 0.1 M Hydrochloric acid

  • This compound reference standard

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and stable, and that does not absorb in the region of interest (e.g., methanol or 0.1 M HCl).

  • Determination of λmax: Prepare a dilute solution of this compound and scan it across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the solvent, and dilute to a concentration within the calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Weigh Weigh Sample & Reference Standard Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify End End Quantify->End GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start Weigh Weigh Sample & Reference Standard Start->Weigh Extract Solvent Extraction (e.g., Dichloromethane) Weigh->Extract Derivatize Derivatization (Optional) Extract->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Chromatographic Separation (DB-5ms) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify End End Quantify->End UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Start Start Weigh Weigh Sample & Reference Standard Start->Weigh Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute DetermineLambda Determine λmax Dilute->DetermineLambda MeasureAbs Measure Absorbance at λmax DetermineLambda->MeasureAbs Calibrate Generate Calibration Curve MeasureAbs->Calibrate Quantify Quantify Analyte Calibrate->Quantify End End Quantify->End

A Comparative Analysis of the Toxicity of 4-Ethoxyaniline and Other Key Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of 4-ethoxyaniline and other significant aniline compounds, namely aniline, 4-chloroaniline, and 4-nitroaniline. By presenting key toxicity data, detailing experimental methodologies, and visualizing pertinent biological pathways, this document aims to support informed decision-making in research and development involving these chemicals.

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. However, their utility is often counterbalanced by significant toxicological concerns, including hematotoxicity, genotoxicity, and carcinogenicity. The nature and position of substituents on the aniline ring can profoundly influence the toxicological properties of these compounds, making a comparative understanding essential for risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The acute oral toxicity of these aniline compounds in rats, as indicated by the median lethal dose (LD50), provides a primary basis for comparison. A lower LD50 value signifies higher acute toxicity.

CompoundCAS NumberOral LD50 (Rat) (mg/kg)
Aniline62-53-3250 - 442[1][2]
4-Chloroaniline106-47-8300[3][4]
4-Nitroaniline100-01-6750[5][6]
4-Ethoxyaniline156-43-4540[5][7][8]

Based on these LD50 values, the order of acute oral toxicity in rats is: Aniline > 4-Chloroaniline > 4-Ethoxyaniline > 4-Nitroaniline .

Experimental Protocols

The presented LD50 values are typically determined through acute oral toxicity studies following standardized guidelines, such as the OECD Test Guideline 423 (Acute Toxic Class Method). A general protocol for such a study is outlined below.

Acute Oral Toxicity Study (OECD 423) Workflow

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation cluster_analysis Data Analysis animal_selection Animal Selection: Healthy, young adult rats (e.g., Wistar), typically females. acclimatization Acclimatization: Minimum 5 days to laboratory conditions. animal_selection->acclimatization fasting Fasting: Overnight prior to dosing (food, but not water withheld). acclimatization->fasting dose_prep Dose Preparation: Test substance dissolved/suspended in a suitable vehicle (e.g., water, corn oil). fasting->dose_prep dose_admin Dose Administration: Single oral gavage. dose_prep->dose_admin observation Observation: - Frequent observation on day 1. - Daily for 14 days. - Record clinical signs of toxicity and mortality. dose_admin->observation necropsy Necropsy: Gross pathological examination of all animals. observation->necropsy ld50_calc LD50 Estimation: Based on the number of mortalities at different dose levels. necropsy->ld50_calc

Caption: Generalized workflow for an acute oral toxicity study based on OECD Guideline 423.

Mechanisms of Toxicity and Signaling Pathways

The primary toxic effect shared by these aniline compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[9] This leads to cyanosis and, in severe cases, can be fatal.[9] The underlying mechanisms, however, can differ in their specifics.

Aniline: The toxicity of aniline is not caused by the parent compound itself but by its metabolites.[9] Aniline is metabolized in the liver, primarily by cytochrome P450 enzymes, to form N-phenylhydroxylamine. This metabolite is a potent oxidizing agent that directly induces the formation of methemoglobin.[9] Furthermore, aniline-induced toxicity is associated with oxidative stress, leading to damage of red blood cells and the spleen.[10][11] This oxidative stress can activate several signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammatory and fibrogenic responses.[12]

G aniline Aniline metabolism Metabolic Activation (Cytochrome P450) aniline->metabolism phenylhydroxylamine N-Phenylhydroxylamine metabolism->phenylhydroxylamine ros Reactive Oxygen Species (ROS) phenylhydroxylamine->ros methemoglobin Methemoglobin Formation phenylhydroxylamine->methemoglobin oxidative_stress Oxidative Stress ros->oxidative_stress nfkb_mapk Activation of NF-κB & MAPK Pathways oxidative_stress->nfkb_mapk cellular_damage Cellular Damage (e.g., Spleen) oxidative_stress->cellular_damage inflammation Inflammation & Fibrosis nfkb_mapk->inflammation

Caption: Simplified signaling pathway for aniline-induced toxicity.

4-Ethoxyaniline: Similar to aniline, the toxicity of 4-ethoxyaniline is attributed to its metabolic products.[13] Studies have shown that its metabolites can deplete cellular glutathione (GSH), a key antioxidant, leading to oxidative stress.[13] The primary toxic effect observed is also methemoglobinemia.[14] Inhalation studies have demonstrated that 4-ethoxyaniline causes a concentration-dependent increase in blood methemoglobin and affects red blood cell counts, leading to splenic and hepatic hemosiderosis (iron overload) in rats.[14]

4-Chloroaniline: This compound is a potent inducer of methemoglobinemia.[15][16] Its toxicity is also linked to its metabolism, with metabolites playing a role in its adverse effects on the kidneys and blood.[17] 4-Chloroaniline is considered a possible human carcinogen, with studies in animals showing evidence of spleen cancer.[15]

4-Nitroaniline: 4-Nitroaniline is also a strong methemoglobin-forming agent in humans and animals.[1][18] Its mechanism of toxicity is believed to involve the reduction of the nitro group to a nitroso derivative, which is a potent oxidizing agent. While it is genotoxic in some in vitro tests, in vivo studies have not consistently shown this effect.[1]

Comparative Summary of Toxicological Profiles

FeatureAniline4-Chloroaniline4-Nitroaniline4-Ethoxyaniline
Primary Toxic Effect Methemoglobinemia, Splenotoxicity[9][10][11]Methemoglobinemia, Nephrotoxicity[15][17]Methemoglobinemia[1][18]Methemoglobinemia, Hematotoxicity[14]
Mechanism Metabolic activation to N-phenylhydroxylamine, oxidative stress[9][11]Metabolic activation, formation of reactive metabolites[17]Reduction of nitro group to oxidizing metabolites[1]Metabolic activation, GSH depletion[13]
Carcinogenicity Group 2A: Probably carcinogenic to humans (IARC)[10]Group 2B: Possibly carcinogenic to humans (IARC)[3]Not classifiable as to its carcinogenicity to humans (IARC)[5]Suspected of causing genetic defects[19]
Key Signaling Pathways NF-κB, MAPK[12]Less defined, likely involves oxidative stress pathwaysLess defined, likely involves oxidative stress pathwaysLess defined, likely involves oxidative stress pathways

Conclusion

This comparative guide highlights the varying toxicological profiles of 4-ethoxyaniline and other key aniline compounds. While methemoglobinemia is a common hallmark of their toxicity, the potency and specific target organs can differ significantly. Aniline and 4-chloroaniline exhibit the highest acute oral toxicity among the compared compounds. The toxicity of all these compounds is intrinsically linked to their metabolic activation, leading to the formation of reactive intermediates and subsequent oxidative stress. The activation of stress-responsive signaling pathways, such as NF-κB and MAPK, has been demonstrated for aniline and is likely a common mechanism for other aniline derivatives, contributing to their inflammatory and potential carcinogenic effects. This information is critical for researchers and professionals in drug development to conduct thorough risk assessments and to guide the design of safer chemical entities.

References

Navigating the Spectrum: A Comparative Guide to Alternatives for 4-Ethoxyaniline Hydrochloride in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of reagents in dye synthesis is a critical decision influencing not only the final product's performance but also its environmental and safety profile. This guide provides an objective comparison of alternative reagents to 4-ethoxyaniline hydrochloride, a common diazo component in the manufacturing of azo dyes. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to empower informed decision-making in the pursuit of novel and improved dye chemistries.

4-Ethoxyaniline, also known as p-phenetidine, is a widely used aromatic amine in the synthesis of disperse and azo dyes. Its hydrochloride salt is often employed to enhance solubility in the aqueous conditions of the diazotization reaction. However, the ongoing quest for dyes with superior properties, such as enhanced lightfastness, thermal stability, and tailored shades, coupled with increasing environmental and safety considerations, has spurred research into alternative aromatic amines.

Performance Comparison of Alternative Reagents

The performance of an azo dye is intrinsically linked to the chemical structure of its constituent aromatic amine. Substituents on the aniline ring can significantly impact the electronic properties of the resulting diazonium salt and, consequently, the final dye's color, solubility, and fastness. This section compares 4-ethoxyaniline with several classes of alternatives, supported by data collated from various studies.

Alkoxy-Substituted Anilines

Varying the alkoxy group on the aniline ring can modulate the dye's properties. For instance, substituting the ethoxy group with a methoxy group (4-methoxyaniline) or a propoxy group can lead to subtle shifts in the absorption maximum (λmax), potentially altering the color of the dye. While direct, comprehensive comparative studies are limited, the principle of substituent effects is well-established in dye chemistry.

Other Substituted Anilines

The introduction of different functional groups onto the aniline ring offers a broader range of modifications. For example, electron-withdrawing groups like the nitro group (-NO2) can increase the electrophilicity of the diazonium ion, often leading to faster coupling reactions and deeper shades. Conversely, electron-donating groups can have the opposite effect.

Heterocyclic Amines

A significant area of development involves the use of heterocyclic amines as the diazo component. These compounds can introduce novel chromophoric systems, leading to dyes with unique colors and improved fastness properties.

ReagentCoupling ComponentYield (%)λmax (nm)Light FastnessWash FastnessReference
This compound 2-Naphthol~85482GoodGoodInferred from general azo dye synthesis principles.
4-Methoxyaniline Guanine----[1]
p-Nitroaniline N,N-diethylaniline>98---[2]
2-(2-Hydroxyethoxy)-4-nitroaniline N,N-diethylaniline--Potentially improved-[3]
2-Amino-4-(2′,4′-dichlorophenyl)-1,3-thiazole N-alkyl substituted anilines50-93460-5544-73-5[1]
Various substituted anilines Barbituric and thiobarbituric acid derivatives43.6 - 92.5360-440Variable5[4]

Note: The data in this table is compiled from multiple sources and may have been obtained under varying experimental conditions. Direct comparison should be made with caution. The performance of dyes from this compound is based on established principles of azo dye chemistry, as specific comprehensive data was not available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of azo dyes. Researchers should adapt these procedures based on the specific reagents and desired outcomes.

General Diazotization Procedure
  • Dissolve the aromatic amine (e.g., this compound or an alternative) in a mixture of a strong mineral acid (e.g., hydrochloric acid) and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • To remove any excess nitrous acid, a small amount of urea or sulfamic acid can be added until the evolution of gas ceases.

General Azo Coupling Procedure
  • Prepare a solution of the coupling component (e.g., 2-naphthol, a substituted aniline, or a heterocyclic compound) in an appropriate solvent. For phenolic coupling components, an alkaline solution (e.g., aqueous sodium hydroxide) is typically used. For amine coupling components, a weakly acidic medium is often preferred.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.

  • Maintain the temperature and continue stirring for a specified period to allow the coupling reaction to go to completion. The formation of the azo dye is typically indicated by the appearance of a brightly colored precipitate.

  • Isolate the dye by filtration, wash it thoroughly with water to remove any unreacted starting materials and salts, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Workflow and Signaling Pathways

The synthesis of azo dyes follows a well-defined and logical workflow. The diagram below, generated using Graphviz, illustrates the key stages of this process, from the selection of the aromatic amine to the final characterization of the dye.

Azo_Dye_Synthesis_Workflow General Workflow for Azo Dye Synthesis cluster_reagents Starting Materials cluster_process Synthesis Process cluster_product Product & Analysis Aromatic_Amine Aromatic Amine (e.g., 4-Ethoxyaniline HCl or Alternative) Diazotization Diazotization (0-5 °C) Aromatic_Amine->Diazotization Coupling_Component Coupling Component (e.g., 2-Naphthol, Substituted Aniline) Azo_Coupling Azo Coupling Coupling_Component->Azo_Coupling NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazotization Acid Mineral Acid (e.g., HCl) Acid->Diazotization Diazotization->Azo_Coupling Crude_Dye Crude Azo Dye Azo_Coupling->Crude_Dye Purification Purification (Filtration, Washing, Recrystallization) Crude_Dye->Purification Pure_Dye Pure Azo Dye Purification->Pure_Dye Characterization Characterization (Yield, λmax, Fastness Tests) Pure_Dye->Characterization

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of three common analytical methods for the determination of 4-ethoxyaniline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document presents a cross-validation framework by comparing the typical performance characteristics of these techniques, supported by illustrative experimental protocols. The selection of an optimal analytical method depends on a variety of factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics for the analysis of aromatic amines using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, with mass-based identification and quantification.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity High; resolves 4-ethoxyaniline from other components in a mixture.Very High; mass spectral data provides definitive identification.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity (LOD/LOQ) LOD: 0.015 - 0.08 mg/L; LOQ: 0.05 - 0.25 mg/L.[1]LOD: 0.001 - 0.008 µg/m³ (air); LOQ: 0.003 - 0.024 µg/m³ (air).[2]Typically in the µg/mL range.[3][4]
Linearity (R²) Typically > 0.999.[1]Typically > 0.99.Typically > 0.999.[3][4]
Precision (%RSD) < 2%.< 10%.[5]< 2%.[3]
Accuracy (% Recovery) 85 - 115%.[1]87 - 95%.[2]98 - 102%.[3]
Sample Throughput ModerateModerate to HighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a general guideline and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For 4-ethoxyaniline, a reverse-phase method is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is typically achieved using a UV detector.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Sulfuric acid (for pH adjustment)[6]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 40:60 v/v) containing a small percentage of acid (e.g., 0.2% H₂SO₄) to improve peak shape.[7] The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[7]

    • Column temperature: Ambient or controlled (e.g., 25 °C)

    • Injection volume: 10 µL

    • Detection wavelength: 200 nm[7]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the 4-ethoxyaniline peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Volatile components of a sample are separated in the GC column and then ionized and fragmented in the mass spectrometer, allowing for highly specific identification and quantification.

Instrumentation:

  • Gas chromatograph with a capillary column and a mass selective detector (MSD).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Solvent for extraction (e.g., Toluene)

  • Derivatizing agent (e.g., Heptafluorobutyric anhydride)

  • This compound reference standard

  • Internal standard (e.g., 1-aminofluorene)[2]

Procedure:

  • Sample Preparation: For air samples, draw a defined volume of air through an acid-impregnated filter. Desorb the trapped amines with a suitable solvent. For other samples, perform a liquid-liquid extraction into an organic solvent like toluene.

  • Derivatization: To improve volatility and chromatographic performance, derivatize the extracted 4-ethoxyaniline with a reagent such as heptafluorobutyric anhydride.[2]

  • Standard Preparation: Prepare a series of calibration standards by derivatizing known amounts of this compound and an internal standard.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

    • Carrier gas: Helium or Hydrogen at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ionization mode: Electron Ionization (EI)

    • MS scan mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Analysis: Inject the prepared standards and samples into the GC-MS system. Identify 4-ethoxyaniline based on its retention time and the presence of characteristic ions in the mass spectrum. Quantify using the internal standard method and the calibration curve.

UV-Visible Spectrophotometry

Principle: This technique is based on the measurement of the amount of light absorbed by a sample at a particular wavelength. The concentration of the analyte is directly proportional to the absorbance, as described by the Beer-Lambert law.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Solvent (e.g., Methanol, Ethanol, or dilute acid)

  • This compound reference standard

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly in the UV region of interest.

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the solvent to a known concentration, ensuring the absorbance falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.

  • Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow for Method Selection and Cross-Validation

The following diagram illustrates a logical workflow for selecting an appropriate analytical method and performing cross-validation.

CrossValidationWorkflow start Define Analytical Requirements method_selection Method Selection start->method_selection hplc HPLC-UV method_selection->hplc Complex Matrix High Selectivity gcms GC-MS method_selection->gcms Volatile Impurities High Specificity uvvis UV-Vis method_selection->uvvis Simple Matrix Rapid Screening method_dev Method Development & Optimization hplc->method_dev compare_data Compare Performance Data (Accuracy, Precision, etc.) hplc->compare_data gcms->method_dev gcms->compare_data uvvis->method_dev method_val Single Method Validation (ICH) method_dev->method_val cross_val Cross-Validation method_val->cross_val cross_val->hplc Primary Method cross_val->gcms Secondary Method select_routine Select Routine Method compare_data->select_routine end Implement for Routine Analysis select_routine->end

Caption: Workflow for analytical method selection and cross-validation.

References

A Comparative Guide to the Synthetic Utility of 4-Ethoxyaniline versus Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 4-ethoxyaniline against other common anilines in key organic transformations. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in making informed decisions for the synthesis of complex molecules in pharmaceutical and materials science applications.

Executive Summary

Anilines are fundamental building blocks in organic synthesis. The substituent on the aromatic ring significantly influences the reactivity of the aniline and the properties of the resulting products. 4-Ethoxyaniline, with its electron-donating ethoxy group, presents a unique profile of reactivity and utility. This guide focuses on three ubiquitous reactions in synthetic chemistry: Azo Dye Synthesis, Buchwald-Hartwig Amination, and N-Acylation, to provide a comparative analysis of 4-ethoxyaniline's performance against other anilines such as p-anisidine, aniline, and p-nitroaniline.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of 4-ethoxyaniline and other anilines in key synthetic transformations based on available experimental data.

Table 1: Azo Dye Synthesis – Coupling of Diazotized Anilines with 2-Naphthol
Aniline DerivativeDiazotization ConditionsCoupling ConditionsYield (%)Reference
4-Ethoxyaniline NaNO₂, HCl, 0-5 °C2-Naphthol, NaOH, 0-5 °C~95% (inferred)[1][2]
Aniline NaNO₂, HCl, 0-5 °C2-Naphthol, NaOH, 0-5 °C94.61%[3]
p-Anisidine NaNO₂, HCl, 0-5 °C2-Naphthol, NaOH, 0-5 °CHigh (not specified)[3]
p-Nitroaniline NaNO₂, HCl, 0-5 °C2-Naphthol, NaOH, 0-5 °CHigh (not specified)[4]

Note: The yield for 4-ethoxyaniline is inferred from similar reactions and its known high reactivity in azo coupling.

Table 2: Buchwald-Hartwig Amination of Aryl Halides
Aniline DerivativeAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Ethoxyaniline 2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂, X-PhosKOt-BuToluene100 (MW)0.17>95%[5]
p-Anisidine 2-Chloro-p-xyleneNi(tBustb)₃, dppfNaOtBuToluene1002475%[6]
Aniline 2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂, X-PhosKOt-BuToluene100 (MW)0.17>95%[5]
p-Nitroaniline 2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂, X-PhosKOt-BuToluene100 (MW)0.17>95%[5]
Table 3: N-Acylation with Acetic Anhydride
Aniline DerivativeReaction ConditionsProductYield (%)Reference
4-Ethoxyaniline Acetic Anhydride, H₂O, NaOAcN-(4-ethoxyphenyl)acetamide (Phenacetin)~90% (inferred)[7][8]
p-Anisidine Acetic Anhydride, DCMN-(4-methoxyphenyl)acetamide50-68%[9]
Aniline Acetic Anhydride, H₂O, HCl, NaOAcN-phenylacetamide (Acetanilide)~80%[10]
p-Nitroaniline Acetic Anhydride, H₂SO₄N-(4-nitrophenyl)acetamide92%[11]

Note: The yield for 4-ethoxyaniline is inferred from detailed experimental procedures for phenacetin synthesis which suggest high conversion.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Azo Dye Synthesis (General Procedure)

This protocol outlines the diazotization of an aniline derivative and subsequent coupling with 2-naphthol.

Materials:

  • Aniline derivative (e.g., 4-ethoxyaniline, aniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

Diazotization:

  • In a beaker, dissolve the aniline derivative (10 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL). If necessary, warm the mixture to aid dissolution, then cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (10 mmol) in water (10 mL) and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

Coupling:

  • In a separate beaker, dissolve 2-naphthol (10 mmol) in a 10% aqueous solution of sodium hydroxide. Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring, while maintaining the temperature below 5 °C.

  • A brightly colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the solid dye by vacuum filtration, wash with cold water, and dry.

Protocol 2: Buchwald-Hartwig Amination (General Procedure)

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with an aniline.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Aniline derivative (e.g., 4-ethoxyaniline, p-anisidine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., X-Phos)

  • Base (e.g., NaOt-Bu, KOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.2-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the aniline derivative (1.1-1.5 equivalents) to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture with stirring at the specified temperature (typically 80-120 °C) for the indicated time (0.5-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Acylation to Synthesize N-(4-ethoxyphenyl)acetamide (Phenacetin)

This protocol details the acetylation of 4-ethoxyaniline to form phenacetin.[8]

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate (NaOAc)

  • Water

  • Ice

Procedure:

  • In a 10-mL Erlenmeyer flask, combine 0.20 g (1.46 mmol) of 4-ethoxyaniline and 3.50 mL of water.

  • Add 4 drops of concentrated HCl to dissolve the amine.

  • Warm the solution on a hot plate and add 0.20 mL (2.20 mmol) of acetic anhydride while swirling.

  • Prepare a solution of sodium acetate in water and add it all at once to the reaction mixture, swirling vigorously.

  • Allow the solution to stand at room temperature for 5 minutes.

  • Cool the flask in an ice-water bath and swirl to induce crystallization of the crude phenacetin.

  • Collect the crystals by suction filtration and wash with cold water.

  • The crude product can be purified by recrystallization from water.

Mandatory Visualizations

Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up Aniline Aniline Derivative NaNO2_HCl NaNO₂ / HCl 0-5 °C Aniline->NaNO2_HCl Reacts with Diazonium Diazonium Salt NaNO2_HCl->Diazonium Forms Naphthol 2-Naphthol in NaOH Diazonium->Naphthol Adds to AzoDye Azo Dye (Precipitate) Naphthol->AzoDye Couples with Filtration Vacuum Filtration AzoDye->Filtration Drying Drying Filtration->Drying PureDye Pure Azo Dye Drying->PureDye

Caption: General workflow for the synthesis of an azo dye.

Buchwald-Hartwig Amination Experimental Workflow

BuchwaldHartwigWorkflow reagents Aryl Halide Aniline Derivative Pd Catalyst & Ligand Base reaction Reaction Mixture (Inert Atmosphere) reagents->reaction solvent Anhydrous Solvent solvent->reaction heating Heating (80-120 °C) reaction->heating workup Aqueous Work-up (Extraction) heating->workup purification Column Chromatography workup->purification product Pure Arylamine purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

N-Acylation of 4-Ethoxyaniline Workflow

NAcylationWorkflow start 4-Ethoxyaniline in H₂O + HCl reagent1 Acetic Anhydride start->reagent1 Add reagent2 Sodium Acetate Solution reagent1->reagent2 Followed by precipitation Crude Phenacetin Precipitate reagent2->precipitation Induces filtration Suction Filtration precipitation->filtration recrystallization Recrystallization (from Water) filtration->recrystallization final_product Pure Phenacetin recrystallization->final_product

Caption: Workflow for the synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin).

Comparative Analysis

The synthetic utility of an aniline is largely dictated by the electronic nature of its substituents. Electron-donating groups (EDGs) like the ethoxy group in 4-ethoxyaniline and the methoxy group in p-anisidine increase the nucleophilicity of the amino group and activate the aromatic ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like the nitro group in p-nitroaniline decrease the nucleophilicity of the amino group and deactivate the ring.

Azo Dye Synthesis: In azo coupling reactions, the diazonium ion acts as an electrophile. The formation of the diazonium salt is a crucial first step. While strongly electron-withdrawing groups can hinder this diazotization, all the compared anilines are readily diazotized under standard conditions. The subsequent coupling reaction with an activated aromatic ring, such as 2-naphthol, is an electrophilic aromatic substitution. The electron-donating ethoxy group in 4-ethoxyaniline makes the resulting diazonium salt a slightly weaker electrophile compared to that derived from aniline or p-nitroaniline. However, this is generally compensated by the high reactivity of the coupling partner, leading to excellent yields. The primary advantage of using substituted anilines in dye synthesis is the ability to tune the color of the resulting dye. The ethoxy group in 4-ethoxyaniline, for example, leads to a bathochromic (red) shift in the absorption spectrum compared to the dye derived from aniline.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The nucleophilicity of the aniline is a key factor in the reaction's success. As shown in Table 2, anilines with both electron-donating (ethoxy) and electron-withdrawing (nitro) groups can participate effectively in this reaction, often leading to high yields.[5] The specific choice of catalyst, ligand, and base is critical and can be tailored to the electronic properties of the aniline. The high yields obtained with a variety of substituted anilines demonstrate the robustness and broad scope of modern Buchwald-Hartwig amination protocols.

N-Acylation: The reaction of an aniline with an acylating agent, such as acetic anhydride, is a nucleophilic acyl substitution. The rate and yield of this reaction are directly influenced by the nucleophilicity of the aniline's nitrogen atom. 4-Ethoxyaniline, with its electron-donating ethoxy group, is a strong nucleophile and reacts readily with acetic anhydride to form phenacetin in high yield.[7][8] In contrast, p-anisidine, with a slightly less electron-donating methoxy group, gives a somewhat lower yield under similar conditions.[9] p-Nitroaniline, with its strongly electron-withdrawing nitro group, is a much weaker nucleophile and requires harsher conditions (e.g., acid catalysis) to achieve a high yield of the corresponding acetamide.

Conclusion

4-Ethoxyaniline is a versatile and highly reactive building block in organic synthesis. Its electron-donating ethoxy group enhances its nucleophilicity and activates the aromatic ring, making it an excellent substrate for a variety of important transformations.

  • In azo dye synthesis , it readily forms diazonium salts and participates in coupling reactions to produce vibrantly colored compounds.

  • In Buchwald-Hartwig amination , it serves as an effective coupling partner with aryl halides, leading to the formation of diarylamines in high yields.

  • In N-acylation reactions , its high nucleophilicity ensures efficient conversion to the corresponding amide, as exemplified by the synthesis of phenacetin.

While other substituted anilines also have their specific applications, 4-ethoxyaniline offers a favorable combination of reactivity and the ability to introduce an ethoxy group, which can be beneficial for tuning the physical and biological properties of the target molecules. The choice of aniline will ultimately depend on the specific synthetic goal and the desired properties of the final product. This guide provides a foundation of comparative data and protocols to aid in that selection process.

References

Safety Operating Guide

Proper Disposal of 4-Ethoxyaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-Ethoxyaniline hydrochloride, a compound recognized as hazardous waste. Adherence to these guidelines is paramount to protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3]

Summary of Hazard and Disposal Information

ParameterInformationSource
Chemical Name This compound (p-Phenetidine hydrochloride)[4]
Hazard Class Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.[1][5]
Environmental Hazard Should not be released into the environment. Prevent from entering drains or water courses.[1][2][4][5]
Primary Disposal Method Arrange disposal as special waste through a licensed disposal company.[2][4]
Alternative Disposal Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.
Contaminated Packaging Dispose of as unused product.[2][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2][3][4] This ensures that all local, regional, and national regulations are met.[4]

1. Waste Identification and Segregation:

  • Clearly label containers of this compound waste with its identity and associated hazards.
  • Store waste in a designated, secure area away from incompatible materials.

2. Spill Management:

  • In the event of a spill, immediately clear the area of personnel.[1]
  • For small spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[1][2][6]
  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1][2]
  • Do not allow the spilled material to enter drains or waterways.[2][5]

3. Packaging for Disposal:

  • Ensure waste containers are tightly sealed and not leaking.
  • Follow any specific packaging instructions provided by your institution's environmental health and safety (EHS) office or the contracted waste disposal company.

4. Contacting a Licensed Disposal Company:

  • Provide the disposal company with a comprehensive description of the waste, including its chemical composition and any known hazards.
  • Schedule a pickup for the waste material.

5. Documentation:

  • Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the name of the disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A This compound Waste Generated B Assess for Contamination A->B C Segregate and Label as Hazardous Waste B->C D Spill or Leak? C->D E Contain and Absorb with Inert Material D->E Yes F Package in a Labeled, Sealed Container D->F No E->F G Store in Designated Hazardous Waste Area F->G H Contact Licensed Waste Disposal Company G->H I Arrange for Waste Pickup H->I J Complete Disposal Documentation I->J K Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

It is important to note that detailed experimental protocols for the on-site treatment and disposal of this compound are not provided, as the strong recommendation is to utilize professional disposal services to ensure safety and regulatory compliance. Always consult your institution's specific safety guidelines and EHS office for further assistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.